SulfoxFluor
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYVIGFNZFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SulfoxFluor Deoxyfluorination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a direct and powerful strategy for achieving this transformation. Among the array of available deoxyfluorination reagents, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), commonly known as SulfoxFluor, has emerged as a highly effective, bench-stable, and selective reagent.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of this compound deoxyfluorination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Mechanism of Deoxyfluorination with this compound
The deoxyfluorination of alcohols using this compound proceeds through a well-elucidated, multi-step mechanism that ensures high efficiency and selectivity.[1] The reaction is typically carried out in the presence of a hindered organic base, most commonly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which plays a crucial role in the initial activation of the alcohol.[1]
The proposed reaction pathway can be summarized in the following key steps:
-
Deprotonation of the Alcohol: The reaction is initiated by the deprotonation of the substrate alcohol by DBU. This generates a more nucleophilic alkoxide anion.[1] In the absence of DBU, the reaction between the alcohol and this compound is reported to be extremely sluggish.[1]
-
Formation of a Pentacoordinated Intermediate: The resulting alkoxide anion undergoes a rapid nucleophilic addition to the electrophilic sulfur center of this compound. This addition leads to the formation of a transient, pentacoordinated sulfur intermediate.[1]
-
Formation of the Sulfonimidate Ester Intermediate: The pentacoordinated intermediate is unstable and quickly releases the fluoride ion to form a key intermediate: a sulfonimidate ester.[1] This step is facilitated by the protonated DBU, which stabilizes the leaving fluoride ion.[1] The formation of this sulfonimidate ester has been observed and confirmed by in situ 19F NMR spectroscopy.[1]
-
Nucleophilic Displacement by Fluoride: In the final and rate-determining step, the fluoride ion, now complexed with the protonated DBU (DBU-HF), acts as a nucleophile. It attacks the carbon atom bearing the sulfonimidate group in an S(_N)2-type reaction.[4] This nucleophilic displacement results in the formation of the desired alkyl fluoride with inversion of stereochemistry at the carbon center. The sulfonimidate moiety serves as an excellent leaving group due to the electron-withdrawing nature of the N-substituent.[1]
The overall transformation is characterized by its rapid reaction times, often completing within minutes at room temperature, and high selectivity for fluorination over competing elimination reactions.[1][5]
Mechanistic Pathway Diagram
Caption: Proposed mechanism of this compound deoxyfluorination.
Quantitative Data Summary
The efficiency of this compound has been demonstrated across a wide range of alcohol substrates, including primary, secondary, and even some tertiary alcohols.[1][5] The following tables summarize the performance of this compound in the deoxyfluorination of various alcohols and provide a comparison with other common deoxyfluorinating reagents.
Table 1: Deoxyfluorination of Various Alcohols with this compound [1]
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Time (min) | F/E Ratio |
| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 74 | 30 | >20:1 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 1-Fluoro-1-(4-methoxyphenyl)ethane | 78 | 30 | >20:1 |
| 3 | 1-(4-Nitrophenyl)ethanol | 1-Fluoro-1-(4-nitrophenyl)ethane | 65 | 30 | >20:1 |
| 4 | Cyclohexanol | Fluorocyclohexane | 70 | 30 | >20:1 |
| 5 | 2-Adamantanol | 2-Fluoroadamantane | 85 | 30 | >20:1 |
| 6 | Benzyl alcohol | Benzyl fluoride | 88 | 10 | - |
| 7 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 92 | 10 | - |
| 8 | 1-Octanol | 1-Fluorooctane | 85 | 10 | - |
| 9 | Epi-androsterone | Fluoro-androsterone | 58 | 30 | 1.6:1 |
Reaction conditions: Alcohol (0.2 mmol), this compound (1.2 equiv), DBU (1.6 equiv) in toluene (B28343) at room temperature. F/E ratio refers to the ratio of fluorination to elimination products.
Table 2: Comparison of this compound with Other Deoxyfluorination Reagents [1][2]
| Entry | Substrate | Reagent | Yield (%) | Time |
| 1 | 1-Phenylethanol | This compound | 74 | 30 min |
| 2 | 1-Phenylethanol | PyFluor | Trace | 30 min |
| 3 | 1-Phenylethanol | PBSF | 62 | 30 min |
| 4 | 2,2,2-Trifluoroethanol | This compound | 93 (azidation) | 12 h |
| 5 | 2,2,2-Trifluoroethanol | PyFluor | - (sulfonyl ester) | 12 h |
| 6 | 2,2,2-Trifluoroethanol | PBSF | 82 (azidation) | 12 h |
Data for entries 1-3 are for deoxyfluorination. Data for entries 4-6 are for a comparative deoxyazidation reaction, highlighting the superior activating ability of this compound.
Experimental Protocols
The following is a general experimental protocol for the deoxyfluorination of an alcohol using this compound.
General Procedure for Deoxyfluorination of Alcohols with this compound [1]
Materials:
-
Alcohol substrate
-
This compound (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Polytetrafluoroethylene (PTFE) reaction tube or similar inert vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry PTFE reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv, typically 0.2 mmol).
-
Add this compound (1.2 equiv).
-
Add anhydrous toluene (to achieve a desired concentration, e.g., 0.1 M).
-
Add DBU (1.6 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically short, ranging from 10 minutes for primary alcohols to 30 minutes for secondary alcohols.
-
Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica (B1680970) gel column chromatography to afford the pure alkyl fluoride.
Note: For some primary alcohols, the addition of 1.0 equivalent of tetrabutylammonium (B224687) fluoride tetrabutylammonium salt (TBAF(tBuOH)4) can improve the yield by suppressing a side reaction involving the alkylation of DBU.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound deoxyfluorination.
Conclusion
This compound has established itself as a premier reagent for the deoxyfluorination of alcohols, offering a combination of high reactivity, broad substrate scope, and excellent selectivity. Its mechanism, proceeding through a well-defined sulfonimidate ester intermediate, allows for a rapid and efficient conversion of alcohols to their corresponding fluorides under mild conditions. The operational simplicity and the use of a stable, crystalline reagent make this methodology highly attractive for applications in medicinal chemistry and the synthesis of complex fluorinated molecules. The quantitative data and detailed protocols provided in this guide underscore the reliability and versatility of this compound as a key tool in the modern synthetic chemist's arsenal (B13267) for the strategic introduction of fluorine.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 4. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
SulfoxFluor: A Technical Guide to a Modern Deoxyfluorination and Deoxyazidation Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The development of novel fluorinating reagents with enhanced reactivity, selectivity, and safety profiles is therefore a critical area of research. This technical guide provides an in-depth overview of the discovery, development, and application of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), commonly known as SulfoxFluor, a bench-stable and highly efficient reagent for deoxyfluorination and beyond.
Discovery and Development
This compound was developed as a novel deoxyfluorination reagent possessing a unique combination of desirable characteristics, including being a crystalline solid that is easy to handle, shelf-stable, and highly selective.[1] Its development was driven by the need for a more practical and efficient alternative to existing reagents.[1][2] Compared to other reagents like PyFluor and perfluorobutanesulfonyl fluoride (PBSF), this compound demonstrates superior fluorination rates and better fluorine economy.[1][2][3]
A significant advancement in the practical application of this compound was the development of a modified and scalable synthesis protocol.[4][5] This process starts from the readily available 4-chlorobenzenesulfonyl chloride and utilizes chloramine-T trihydrate, a notable improvement that streamlines the procedure and mitigates the explosion risk associated with anhydrous chloramine-T.[4][5] This scalable synthesis has made this compound more accessible for large-scale applications in industrial and academic settings.[4]
Physicochemical Properties and Handling
This compound is a white to off-white solid with a molecular weight of 347.82 g/mol and the chemical formula C13H11ClFNO3S.[6][7] It is insoluble in water but soluble in common organic solvents.[7] The reagent should be stored in a cool, dry, and well-ventilated area, away from fire and incompatible substances such as acids and bases.[7]
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value |
| CAS Number | 2143892-50-4 |
| Molecular Formula | C13H11ClFNO3S |
| Molecular Weight | 347.82 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110–112 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Mechanism of Action
The utility of this compound lies in its ability to activate alcohols for subsequent nucleophilic attack. The proposed mechanism for deoxyfluorination involves the initial deprotonation of the alcohol by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide.[2] This alkoxide then attacks the electrophilic sulfur atom of this compound, displacing the fluoride ion to form a key sulfonimidate ester intermediate.[2] The fluoride ion, activated by the protonated DBU, then acts as a nucleophile, attacking the carbon atom and displacing the sulfonimidate group to yield the desired alkyl fluoride.[2] The high electrophilicity of the sulfonimidate ester intermediate is credited with the rapid rate of the nucleophilic fluorination step.[8]
This mechanistic understanding has paved the way for expanding the applications of this compound. By replacing the fluoride nucleophile with a stronger nucleophile like azide (B81097), the reaction can be directed towards deoxyazidation, providing a powerful tool for the synthesis of alkyl azides from alcohols.[9][10][11]
Experimental Protocols
General Procedure for Deoxyfluorination of Alcohols
A general procedure for the deoxyfluorination of alcohols using this compound involves the following steps:[12]
-
To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene), add this compound (1.2 equiv) and DBU (1.2 equiv).[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Primary alcohols typically react within 10 minutes.[2]
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
General Procedure for Deoxyazidation of Alcohols
The protocol for deoxyazidation is similar, with the addition of sodium azide as the nucleophile:[9]
-
To a solution of the alcohol (1.0 equiv) and sodium azide (NaN3, 2.0 equiv) in a suitable solvent, add this compound (2.8 equiv) and DBU (4.0 equiv).[9][13]
-
Stir the reaction at room temperature for approximately 12 hours.[9]
-
Work-up and purification follow a similar procedure to the deoxyfluorination reaction to yield the corresponding alkyl azide.
Data Presentation
Table 2: Comparison of Deoxyfluorination Reagents [1][2][3][14]
| Reagent | Key Advantages | Key Disadvantages |
| This compound | High reactivity, broad substrate scope, high fluorination/elimination selectivity, bench-stable solid, scalable synthesis. | Relatively new reagent, cost may be a factor for some applications. |
| PyFluor | Safe and low-cost. | Relatively low reactivity, undesirable physical properties (low-melting solid). |
| PBSF | Effective for some substrates. | Poor fluorine economy. |
| DAST | Widely used. | Thermally unstable, can lead to undesired side reactions (elimination, rearrangement). |
Table 3: Selected Examples of this compound-Mediated Transformations [2][9]
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| Primary Alcohol | Alkyl Fluoride | This compound (1.2 equiv), DBU (1.2 equiv), Toluene, rt, 10 min | High |
| Secondary Alcohol | Alkyl Fluoride | This compound, DBU, Toluene, rt | High, with high fluorination/elimination selectivity (>20:1) |
| Primary Alcohol | Alkyl Azide | This compound (2.8 equiv), NaN3 (2.0 equiv), DBU (4.0 equiv), rt, 12 h | 84 |
| Secondary Alcohol | Alkyl Azide | This compound (2.8 equiv), NaN3 (2.0 equiv), DBU (4.0 equiv), rt, 12 h | 84 |
Visualizations
Synthesis of this compound
The following diagram illustrates the scalable synthesis of this compound from 4-chlorobenzenesulfonyl chloride.
Caption: Scalable synthesis workflow for this compound.
Deoxyfluorination Mechanism
The proposed catalytic cycle for the deoxyfluorination of alcohols using this compound and DBU is depicted below.
Caption: Mechanism of this compound-mediated deoxyfluorination.
Deoxyazidation versus Deoxyfluorination
This diagram illustrates the competitive reaction pathways leading to either deoxyazidation or deoxyfluorination, dependent on the nucleophile present.
Caption: Nucleophilic competition in this compound reactions.
Conclusion
This compound has emerged as a powerful and practical reagent for the deoxyfluorination of alcohols, offering significant advantages in terms of reactivity, selectivity, and ease of handling.[1][2][3] Its utility has been further expanded to include deoxyazidation, demonstrating the versatility of the sulfonimidate intermediate.[9][10][11] The development of a scalable synthesis has made this reagent readily accessible for a wide range of applications in medicinal chemistry and drug development.[4][5] As research in this area continues, it is anticipated that the scope of this compound and related reagents will continue to grow, providing chemists with even more powerful tools for the synthesis of complex fluorinated and azidated molecules.
References
- 1. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. This compound - Enamine [enamine.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. <i>N</i> ‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (this compound) (2023) [scispace.com]
- 8. brynmawr.edu [brynmawr.edu]
- 9. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
- 14. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride
An In-depth Technical Guide to the Synthesis and Characterization of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (B91410) (SulfoxFluor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, commonly known as this compound, has emerged as a significant reagent in modern organic synthesis.[1][2] This crystalline solid is a novel deoxyfluorination agent valued for its high efficiency and selectivity in converting a wide range of alcohols to their corresponding alkyl fluorides.[3][4] Its utility is underscored by its stability, ease of handling, and the ability to be synthesized from readily available and inexpensive starting materials.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of new fluorination reagents. N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (this compound) has been identified as a superior deoxyfluorination reagent, demonstrating advantages in reaction rate and fluorine economy when compared to other reagents like 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF).[3][4] Its crystalline nature and stability make it a safe and practical choice for a variety of synthetic applications, including the preparation of complex molecules and potential radiotracers for PET imaging.[3][5]
Synthesis
A modified and scalable synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride has been developed, allowing for its preparation on a hectogram scale with an overall yield of 63%.[1][2] The synthesis commences from commercially available 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride.[1][2] A key intermediate in this process is 4-Chloro-N-tosylbenzenesulfonimidoyl chloride.[1] The use of chloramine-T trihydrate is a notable improvement over previous methods that utilized the anhydrous form, as it simplifies the procedure and mitigates the risk of explosion.[1][2]
Synthetic Workflow
Experimental Protocols
The following protocols are based on a modified and scalable synthesis method.
Preparation of 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5)
This intermediate is prepared in a continuous operation without the isolation and purification of intermediates through a four-step sequence:
-
Reduction of 4-chlorobenzenesulfonyl chloride (1): This initial step converts the sulfonyl chloride to the corresponding sulfinate salt.
-
Acidification of sulfinate salt (3): The sulfinate salt is then acidified to produce the sulfinic acid.
-
Chlorination of sulfinic acid (6): The sulfinic acid is subsequently chlorinated to yield the sulfinyl chloride.
-
S-imidation of sulfinyl chloride (4): The final step in the formation of the intermediate is the imidation of the sulfinyl chloride.[1]
Preparation of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) (1)
Under a nitrogen atmosphere, a 2 L round-bottomed flask equipped with a mechanical stirrer is charged with 4-Chloro-N-tosylbenzenesulfonimidoyl chloride (5) (177.6 g, 0.49 mol), anhydrous potassium fluoride (56.4 g, 0.97 mol), 18-crown-6 (B118740) (2.58 g, 0.0098 mol), and acetonitrile (B52724) (1.2 L).[6] The reaction mixture is stirred in an oil bath at 45 °C for 3 hours.[6] The progress of the reaction is monitored by ¹H NMR spectroscopy.[6] Upon completion, the mixture is concentrated by vacuum distillation at 35 °C to a volume of 250–300 mL.[6] Water (1.0 L) is added, and the mixture is stirred at room temperature for 30 minutes before being filtered under reduced pressure.[6] The resulting white solid is washed three times with a 1:5 (v/v) mixture of acetonitrile and water (200 mL), followed by a single wash with water (200 mL).[6] The purified product is dried at 45 °C under reduced pressure for 20 hours to yield this compound as a white solid (164.0 g, 97.5% yield).[6]
Characterization Data
The synthesized N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is a white solid with a melting point of 110–112 °C.[5] The purity of the reagent is typically greater than 95% as determined by NMR analysis.[5][7]
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Chemical shifts are determined relative to an internal tetramethylsilane (B1202638) (TMS) standard at δ 0.0 ppm. |
| ¹³C NMR | Chemical shifts are determined relative to the solvent resonance of CDCl₃ at δ 77.16 ppm.[8] |
| ¹⁹F NMR | Chemical shifts are determined relative to an external CFCl₃ standard at δ 0.0 ppm.[8] |
| IR | The infrared spectrum would be expected to show characteristic absorption bands for S=O, S=N, and S-F bonds. |
| MS | The molecular weight of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is 346.99 g/mol .[5] Mass spectrometry would confirm this molecular weight and provide information on the isotopic pattern due to the presence of chlorine and sulfur. |
Logical Relationship of Procedures
Applications in Drug Development
The primary application of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride is in the deoxyfluorination of alcohols.[2][9] This reaction is of significant interest to the pharmaceutical industry as the introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. The ability of this compound to tolerate a wide range of functional groups and effectively fluorinate sterically hindered alcohols makes it a valuable tool in the synthesis of complex, biologically active molecules.[3][4]
Safety and Handling
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as acids and bases.[5] The improved synthetic method using chloramine-T trihydrate has significantly enhanced the safety of its large-scale production by avoiding the use of potentially explosive anhydrous chloramine-T.[1][2]
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. <i>N</i> ‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (this compound) (2023) [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (this compound): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]
SulfoxFluor: A Technical Guide to a Modern Deoxyfluorination and Deoxyazidation Reagent
For Researchers, Scientists, and Drug Development Professionals
SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has rapidly emerged as a prominent reagent in medicinal and synthetic chemistry. Its unique combination of high reactivity, broad functional group tolerance, and operational simplicity makes it a superior choice for the conversion of alcohols to valuable alkyl fluorides and alkyl azides. This guide provides an in-depth overview of its properties, synthesis, and reaction protocols, designed for professionals in drug discovery and chemical development.
Core Physical and Chemical Properties
This compound is a shelf-stable, crystalline white solid, making it significantly easier and safer to handle compared to many traditional deoxyfluorination reagents.[1][2][3] Its stability and well-defined physical properties contribute to its reliability and reproducibility in various chemical transformations.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) | [4][5] |
| Synonyms | 4-chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride | [5] |
| CAS Number | 2143892-50-4 | [6] |
| Molecular Formula | C₁₃H₁₁ClFNO₃S₂ | [2][6] |
| Molecular Weight | 346.99 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 110–112 °C | [2][7] |
| Solubility | Insoluble in water; Soluble in common organic solvents. | [2][7] |
Table 2: Chemical and Spectroscopic Data for this compound
| Property | Data | Reference(s) |
| Purity Analysis | >95% (NMR) | [2][7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.88-7.86 (m, 2H), 7.76-7.74 (m, 2H), 7.34-7.31 (d, J = 8.2 Hz, 2H), 2.44 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.7, 136.6, 129.8, 127.0, 126.8 (q, J = 274.7 Hz) | [8] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -66.2 (t, J = 10.7 Hz) | [8] |
| Reactivity | Deoxyfluorination of alcohols; Deoxyazidation of alcohols | [9][10] |
| Handling & Storage | Store in a cool, dry, well-ventilated area. Avoid contact with acids and bases. | [2][7] |
Synthesis of this compound
A key advantage of this compound is its accessibility from inexpensive starting materials through a scalable and robust synthetic route.[3] A modified, large-scale synthesis has been developed that utilizes chloramine-T trihydrate, which is safer and more practical than its anhydrous counterpart.[11]
Caption: Scalable synthesis workflow for this compound.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is adapted from the multi-step, one-pot synthesis without isolation of intermediates.[4]
-
Reduction: To a solution of sodium sulfite (B76179) in water, add 4-chlorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 40 °C. Stir until the reaction is complete (monitored by TLC/HPLC) to form the sodium 4-chlorobenzenesulfinate (B8685509) salt.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to precipitate 4-chlorobenzenesulfinic acid.
-
Chlorination: To the resulting suspension, slowly add thionyl chloride at 0-5 °C. Allow the mixture to warm to room temperature and stir for 1 hour to yield 4-chlorobenzenesulfinyl chloride.
-
S-Imidation: Add chloramine-T trihydrate and a suitable solvent (e.g., toluene). Heat the mixture to facilitate the imidation reaction, forming N-tosyl-4-chlorobenzenesulfonimidoyl chloride.
-
Fluoride Exchange: After cooling, add potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6) in a solvent like acetonitrile. Heat the mixture to drive the fluorine-for-chlorine exchange.
-
Purification: After the reaction is complete, cool the mixture. The product, this compound, can be isolated by filtration and purified by crystallization (e.g., from acetonitrile/water) to yield a white, crystalline solid.
Core Applications and Reaction Mechanisms
This compound's primary utility lies in its ability to efficiently convert alcohols into other functional groups under mild conditions, a critical transformation in drug development for modulating physicochemical properties.[5]
Deoxyfluorination of Alcohols
This compound is highly effective for the deoxyfluorination of primary, secondary, and even some tertiary alcohols.[12] The reaction tolerates a wide array of functional groups and proceeds with high selectivity for fluorination over elimination, even with substrates prone to elimination.[3][9] The reaction typically occurs with inversion of stereochemistry, consistent with an Sₙ2 mechanism.[11]
Caption: Proposed mechanism for deoxyfluorination using this compound.
This procedure is based on established methods for the deoxyfluorination of a generic alcohol.[9][13]
-
Preparation: To a solution of the alcohol (1.0 equiv.) in an anhydrous solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2–2.0 equiv.).
-
Reaction: Add this compound (1.2–1.5 equiv.) in one portion at room temperature.
-
Monitoring: Stir the reaction mixture. The reaction is typically rapid, often completing within 10-30 minutes for primary alcohols.[9] Monitor progress by thin-layer chromatography (TLC) or LC-MS. For less reactive secondary alcohols, heating may be required.[9]
-
Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired alkyl fluoride.
Deoxyazidation of Alcohols
In the presence of an azide (B81097) source, this compound serves as a powerful activator for the conversion of alcohols to alkyl azides.[14][10] This transformation provides a direct and mild route to organic azides, which are versatile intermediates in organic synthesis, particularly for "click chemistry" applications.[5] The reaction proceeds efficiently at room temperature for a broad range of alcohols.[5][14]
Caption: Reaction pathway for this compound-enabled deoxyazidation.
This protocol is a general procedure for the conversion of alcohols to azides.[14][10]
-
Preparation: To a mixture of the alcohol (1.0 equiv.) and sodium azide (NaN₃) (2.0–5.0 equiv.) in an anhydrous solvent (e.g., toluene), add DBU (1.8–4.0 equiv.) under an inert atmosphere.
-
Reaction: Add this compound (2.2–2.8 equiv.) to the suspension.
-
Monitoring: Stir the reaction at room temperature for the required time (typically several hours), monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the alkyl azide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. This compound - Enamine [enamine.net]
- 6. 4-Chloro-N-((4-methylphenyl)sulfonyl)-benzenesulfonimidoyl fluoride | C13H11ClFNO3S2 | CID 139593269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. This compound-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Modern Deoxyfluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, stands out as one of the most direct and widely utilized methods for forging the robust carbon-fluorine bond.[1][2] Over the past two decades, the field has evolved significantly from classic, often hazardous, reagents to a new generation of safer, more selective, and functionally tolerant alternatives. This guide provides a comprehensive overview of modern deoxyfluorination reagents, focusing on their classification, mechanisms of action, comparative efficacy, and detailed experimental protocols.
Classification of Modern Deoxyfluorination Reagents
Modern deoxyfluorination reagents can be broadly categorized based on their core reactive element and mechanism. Understanding these classifications is crucial for selecting the appropriate reagent for a given substrate and desired outcome.
References
SulfoxFluor: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
SulfoxFluor (4-Chloro-N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride) is a versatile and increasingly popular deoxyfluorination reagent in modern organic synthesis.[1][2] Its stability, ease of handling compared to other fluorinating agents, and high selectivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3][4] This guide provides an in-depth overview of the safety precautions, handling procedures, and key applications of this compound to ensure its safe and effective use in the laboratory.
Core Safety and Hazard Information
While this compound is considered more user-friendly than many traditional deoxyfluorination reagents, it is a hazardous chemical and must be handled with appropriate precautions.[1] The primary hazards associated with this compound are skin irritation, serious eye damage, and respiratory irritation.[5] It is also harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[5]
Table 1: GHS Hazard and Precautionary Statements [5]
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| H413 | May cause long lasting harmful effects to aquatic life. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing and eye/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2143892-50-4 | [5] |
| Molecular Formula | C13H11ClFNO3S2 | [1] |
| Molecular Weight | 346.99 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 110–112 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [5] |
Handling and Storage Protocols
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the reagent.
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[5]
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5][6]
3.2. Safe Handling Practices
-
Always handle this compound in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid inhalation of dust or fumes.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly after handling.[5]
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]
-
Keep away from moisture, as it can hydrolyze the reagent.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]
Experimental Protocols: Deoxyfluorination and Deoxyazidation
This compound is a highly effective reagent for the deoxyfluorination of a broad range of alcohols, including primary, secondary, and tertiary alcohols, with high selectivity and tolerance for various functional groups.[1][2] It is also used in deoxyazidation reactions.[4][8]
4.1. General Experimental Workflow for Deoxyfluorination
The following diagram illustrates a typical workflow for a deoxyfluorination reaction using this compound.
Caption: General workflow for a deoxyfluorination reaction using this compound.
4.2. Detailed Method for Deoxyfluorination of a Primary Alcohol
The following protocol is a representative example for the deoxyfluorination of a primary alcohol. Researchers should optimize conditions for their specific substrate.
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 equiv) and anhydrous toluene (B28343) (0.1 M).
-
Add this compound (1.2 equiv) to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Spill, First Aid, and Disposal Procedures
5.1. Spill Response
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Avoid generating dust.[9]
-
Carefully sweep up the solid material and place it in a sealed container for disposal.[9]
-
Clean the spill area thoroughly with soap and water.[9]
5.2. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
5.3. Quenching and Disposal
Unused or waste this compound must be quenched before disposal. The following diagram illustrates a safe quenching procedure.
Caption: A general workflow for the safe quenching of this compound.
Detailed Quenching Protocol:
-
In a fume hood, place the flask containing the this compound to be quenched in an ice bath.
-
Establish an inert atmosphere over the mixture.
-
Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to the stirred mixture.[10]
-
After the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the cautious dropwise addition of water.[10]
-
Once the quenching is complete (no further gas evolution), the solution should be neutralized with a weak acid.
-
The resulting mixture should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
By adhering to the safety precautions and experimental guidelines outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Enamine [enamine.net]
- 3. This compound|CAS 2143892-50-4|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
In-Depth Technical Guide to CAS Number 2143892-50-4 (SulfoxFluor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2143892-50-4, commonly known as SulfoxFluor. This document details its chemical identity, physicochemical properties, primary applications in organic synthesis, and a review of its biological activities. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a sulfoximine (B86345) derivative with the systematic IUPAC name N-[(4-chlorophenyl)-fluoro-oxo-λ⁶-sulfanylidene]-4-methylbenzenesulfonamide.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2143892-50-4 |
| IUPAC Name | N-[(4-chlorophenyl)-fluoro-oxo-λ⁶-sulfanylidene]-4-methylbenzenesulfonamide |
| Common Name | This compound |
| Molecular Formula | C₁₃H₁₁ClFNO₃S₂[2][3] |
| Molecular Weight | 347.82 g/mol [3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F[1] |
| InChI Key | ZKSTYVIGFNZFRW-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a white crystalline solid that is stable under normal laboratory conditions.[3] It is notable for its stability in the presence of air and can be stored for extended periods without significant degradation.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 110-112 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, PEG300, and corn oil. | [3][4] |
| Stability | Stable in air; No decomposition observed between 0-330 °C (DSC analysis). | |
| Appearance | White crystalline solid | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Supporting information for a published journal article contains this data. |
| ¹³C NMR | Supporting information for a published journal article contains this data. |
| ¹⁹F NMR | Supporting information for a published journal article contains this data. |
| IR | Specific data not available in the searched literature. |
| Mass Spectrometry | Specific data not available in the searched literature. |
Applications in Organic Synthesis
This compound has emerged as a valuable reagent in modern organic synthesis, primarily for deoxyfluorination and deoxyazidation reactions of alcohols. Its advantages include high reactivity, operational simplicity, and cost-effectiveness in terms of fluorine utilization.
Deoxyfluorination of Alcohols
This compound is a highly effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl fluorides.[5] The reaction typically proceeds at room temperature in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Experimental Protocol: General Procedure for Deoxyfluorination
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or THF) under an inert atmosphere, add DBU (1.5 equiv) at room temperature.
-
Add this compound (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Workflow: Deoxyfluorination of Alcohols
Caption: A generalized workflow for the deoxyfluorination of alcohols using this compound.
Deoxyazidation of Alcohols
This compound also facilitates the conversion of alcohols to alkyl azides using sodium azide (B81097) (NaN₃) as the azide source. This reaction provides a direct and practical method for synthesizing alkyl azides under mild conditions.[6]
Experimental Protocol: General Procedure for Deoxyazidation
-
For primary alcohols: To a solution of the primary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added this compound (2.2 equiv), NaN₃ (4.0 equiv), and DBU (1.8 equiv). The reaction is stirred at room temperature for the appropriate time.[6]
-
For secondary alcohols: To a solution of the secondary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added this compound (2.8 equiv), NaN₃ (2.0 equiv), and DBU (4.0 equiv). The reaction is stirred at room temperature for the appropriate time.[6]
-
Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Signaling Pathway: Proposed Mechanism of Deoxyfluorination
Caption: Proposed mechanistic pathway for the deoxyfluorination of alcohols mediated by this compound.
Biological Activity
While the primary application of this compound is in chemical synthesis, its structural features, particularly the sulfonamide group, suggest potential biological activity.
Carbonic Anhydrase Inhibition
Some sources initially suggested that this compound may act as a potent inhibitor of carbonic anhydrase (CA). However, a thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) to substantiate this claim for CAS number 2143892-50-4. The broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory activity, and many derivatives have been explored for this purpose.[7][8][9][10] Further research is required to definitively characterize the interaction of this compound with various carbonic anhydrase isoforms.
Logical Relationship: Sulfonamides and CA Inhibition
Caption: The logical relationship between the general class of sulfonamides and the potential carbonic anhydrase inhibitory activity of this compound.
Conclusion
This compound (CAS 2143892-50-4) is a well-characterized and highly useful reagent for the deoxyfluorination and deoxyazidation of alcohols. Its stability, reactivity, and efficiency make it a valuable tool for synthetic chemists. While its potential as a carbonic anhydrase inhibitor is noted due to its chemical structure, this application is not yet supported by direct experimental evidence in the reviewed literature. This guide provides a solid foundation for researchers and professionals working with this compound and highlights areas where further investigation may be warranted.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 9. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Scalable and Modified Synthesis of SulfoxFluor for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
SulfoxFluor, or N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), has rapidly emerged as a pivotal reagent in modern medicinal chemistry and drug development.[1][2] Its ability to efficiently mediate the deoxyfluorination of a wide array of alcohols under mild conditions makes it an invaluable tool for the synthesis of fluorinated organic molecules.[1][2][3] This guide provides a comprehensive overview of a modified and scalable synthesis of this compound suitable for laboratory use, focusing on a practical, safe, and efficient protocol.[2][4]
Introduction to this compound
The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination of readily available alcohols represents a direct and attractive strategy for introducing fluorine.[1] this compound has gained prominence as a bench-stable, easy-to-handle, and highly effective deoxyfluorination reagent.[1][3][5] The scalable synthesis detailed herein is adapted from a modified procedure that offers significant improvements in safety and practicality over previous methods, notably through the use of chloramine-T trihydrate, which mitigates the risk of explosion associated with anhydrous chloramine-T.[1][2][4]
Overall Synthetic Strategy
The scalable synthesis of this compound commences from the readily available starting material, 4-chlorobenzenesulfonyl chloride. The overall process involves a five-step sequence that can be performed on a hectogram scale, yielding this compound in good overall yield with straightforward purification techniques.[1][2][4]
A significant advantage of this protocol is the continuous operation for the synthesis of the key intermediate, 4-chloro-N-tosylbenzenesulfonimidoyl chloride, without the need for isolation and purification of the preceding intermediates.[1] This streamlined workflow enhances the efficiency and scalability of the overall synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the scalable synthesis of this compound.
Materials and Reagents
All reagents and solvents should be of commercial grade and used as received unless otherwise specified.
Synthesis of 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (Intermediate 5)
This intermediate is prepared through a four-step sequence performed in a continuous operation.
Step 1-4: Continuous Synthesis of Intermediate 5
-
Reduction of 4-chlorobenzenesulfonyl chloride: This initial step transforms the starting material into a sulfinate salt.
-
Acidification: The sulfinate salt is then acidified to produce the corresponding sulfinic acid.
-
Chlorination: The sulfinic acid is subsequently chlorinated. Under a nitrogen atmosphere, the solution is cooled in an ice-NaCl bath, and thionyl chloride (SOCl₂) is added slowly over 45 minutes, maintaining the internal temperature between -1 and 2 °C. The reaction mixture is then stirred at 0-5 °C for 30 minutes, followed by stirring at room temperature for 1 hour.[1]
-
S-imidation: The resulting sulfinyl chloride is then subjected to S-imidation. To mitigate issues with trace amounts of HCl and SOCl₂, a co-distillation with toluene (B28343) or hexane (B92381) is performed.[1] This allows the subsequent reaction with chloramine-T trihydrate to proceed smoothly.[1]
After the reaction sequence, the volatile materials are removed by vacuum distillation. Toluene is added, and the mixture is concentrated again to yield a solution of the crude product.[1]
Scale-Up Synthesis of this compound (1) from 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (5)
Step 5: Fluoro/Chloro-Exchange
The final step involves a fluoro/chloro-exchange reaction on the intermediate 4-chloro-N-tosylbenzenesulfonimidoyl chloride (5).
-
The reaction is conducted using potassium fluoride (KF) in acetonitrile (B52724).
-
To enhance the reaction rate, especially on a larger scale, 2 mol % of 18-crown-6 (B118740) is used as a catalyst.[1]
-
Following the reaction, this compound is crystallized from acetonitrile in the presence of water.[1]
This five-step procedure has been successfully demonstrated on a hectogram scale, affording this compound in a 63% overall yield from 4-chlorobenzenesulfonyl chloride with only two simple purification steps.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the scalable synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 4-chlorobenzenesulfonyl chloride | Readily available commercial reagent.[2][4] |
| Overall Yield | 63% | For the complete five-step synthesis on a hectogram scale.[1][2][4] |
| Scale | Hectogram | The protocol has been successfully implemented at this scale.[1][2][4] |
| Purification | Simple techniques | Two purification steps are required for the overall process.[2][4] |
| Purity of Final Product | 99.53% | As reported by a commercial supplier.[6] |
| Step | Reactants | Key Conditions | Yield |
| 1-4 | 4-chlorobenzenesulfonyl chloride, SOCl₂, Chloramine-T trihydrate | Continuous operation, no intermediate isolation.[1] | 65% (for intermediate 5)[1] |
| 5 | Intermediate 5, KF, 18-crown-6 | Acetonitrile, room temperature.[1] | 97.5% (isolated)[1] |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Safety Considerations
A significant improvement of this protocol is the use of chloramine-T trihydrate instead of its anhydrous form.[1][2][4] Anhydrous chloramine-T poses a risk of explosion, particularly during drying or heating.[1][2][4] The use of the trihydrate form streamlines the process and enhances safety.[2][4] As with all chemical syntheses, appropriate personal protective equipment should be worn, and the reactions should be conducted in a well-ventilated fume hood.
Conclusion
The described scalable synthesis of this compound provides a practical and efficient method for producing this valuable deoxyfluorination reagent in laboratory settings. The use of readily available starting materials, a streamlined continuous process for the key intermediate, and improved safety features make this protocol highly suitable for researchers and scientists in academia and industry. The robust nature of this synthesis ensures a reliable supply of this compound to facilitate the development of novel fluorinated molecules for various applications, including drug discovery.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Enamine [enamine.net]
- 4. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (this compound): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Sulfonimidoyl Group in Fluorination: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. The sulfonimidoyl group, a sulfur(VI) moiety, has emerged as a compelling structural motif, acting as a versatile building block in the synthesis of innovative therapeutics.[1] As a bioisostere of the ubiquitous sulfone and sulfonamide groups, the sulfonimidoyl functional group offers a unique three-dimensional geometry and electronic profile, contributing to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3]
This technical guide provides an in-depth exploration of the sulfonimidoyl group's role in the context of fluorination chemistry. It will delve into the synthesis of sulfonimidoyl fluorides, their primary application as stable, reactive hubs in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, and their growing importance in the development of targeted covalent inhibitors.[4][5]
The Sulfonimidoyl Group: A Gateway to SuFEx Chemistry
The core of the sulfonimidoyl group's utility in fluorination chemistry lies in the formation of sulfonimidoyl fluorides. These compounds are not typically used as reagents to fluorinate other molecules. Instead, the sulfonimidoyl scaffold is itself fluorinated to create a stable, yet reactive, S(VI)-F bond. This bond is the linchpin of SuFEx chemistry, a powerful click chemistry platform for the modular assembly of complex molecules.[1][6] The nitrogen atom within the sulfonimidoyl group provides an additional vector for chemical modification, allowing for fine-tuning of the molecule's steric and electronic properties.[1]
Synthesis of Sulfonimidoyl Fluorides
The preparation of sulfonimidoyl fluorides can be achieved through several synthetic routes, primarily involving the oxidation and fluorination of sulfur precursors at lower oxidation states, such as sulfenamides and sulfinamides.
Electrochemical Synthesis from Sulfenamides
A modern and efficient method for the synthesis of sulfonimidoyl fluorides is the direct electrochemical oxidation of readily available sulfenamides.[7][8] This approach avoids the need for stoichiometric chemical oxidants and expensive electrophilic fluorinating reagents.[4][8] The reaction typically proceeds in an undivided electrochemical cell using a carbon-based anode and a platinum cathode, with an easily handleable fluoride source and electrolyte such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5][7]
Table 1: Substrate Scope for the Electrochemical Synthesis of Sulfonimidoyl Fluorides from N-(Arylthio)benzamides [7]
| Entry | Ar | R | Product | Yield (%) |
| 1 | 4-MeC₆H₄ | Ph | 2a | 72 |
| 2 | C₆H₅ | Ph | 2b | 75 |
| 3 | 4-MeOC₆H₄ | Ph | 2c | 68 |
| 4 | 4-FC₆H₄ | Ph | 2d | 81 |
| 5 | 4-ClC₆H₄ | Ph | 2e | 79 |
| 6 | 4-BrC₆H₄ | Ph | 2f | 76 |
| 7 | 2-Naphthyl | Ph | 2g | 65 |
| 8 | 4-PhC₆H₄ | Ph | 2h | 70 |
| 9 | 4-MeC₆H₄ | 4-CF₃C₆H₄ | 2i | 62 |
| 10 | 4-MeC₆H₄ | 2-thienyl | 2j | 55 |
Synthesis from Sulfinamide Salts using Electrophilic Fluorinating Reagents
Another prevalent method involves the fluorination of sulfinamide salts using electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6][9] This approach is particularly valuable for the synthesis of enantioenriched sulfonimidoyl fluorides, as the stereochemistry at the sulfur center can be controlled.[9] However, care must be taken as fluoride ions generated during the reaction can cause racemization of the product.[6][9] The inclusion of fluoride trapping agents can mitigate this issue.[9]
Table 2: Synthesis of Enantioenriched Sulfonimidoyl Fluorides using Selectfluor® [9]
| Substrate (Sulfinamide Salt) | Product | ee (%) of Substrate | ee (%) of Product | Yield (%) |
| (S)-p-Tolyl-NBoc-sulfinamide sodium salt | (R)-p-Tolyl-NBoc-sulfonimidoyl fluoride | >99 | 92 | 85 |
| (S)-Phenyl-NBoc-sulfinamide sodium salt | (R)-Phenyl-NBoc-sulfonimidoyl fluoride | 98 | 90 | 82 |
| (S)-4-Fluorophenyl-NBoc-sulfinamide sodium salt | (R)-4-Fluorophenyl-NBoc-sulfonimidoyl fluoride | >99 | 94 | 88 |
Experimental Protocols
General Procedure for the Electrochemical Synthesis of Aryl Sulfonimidoyl Fluorides[10]
In an undivided three-necked 25 mL glass vessel equipped with a magnetic stir bar, the S-aryl sulfenamide (B3320178) (0.2 mmol, 1.0 equiv) is added. The vessel is fitted with a carbon felt anode (15 mm × 15 mm × 2 mm) and a platinum plate cathode (15 mm × 15 mm × 0.3 mm). To this setup, Et₃N·3HF (1.0 mL, 6.2 mmol, 31.0 equiv), 1,2-dichloroethane (B1671644) (DCE, 10.0 mL), and water (36 μL, 2.0 mmol, 10.0 equiv) are introduced via syringes. The reaction mixture is stirred and subjected to electrolysis at a constant current of 18 mA at room temperature for 1 hour. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired sulfonimidoyl fluoride.
Figure 1. Experimental workflow for the electrochemical synthesis of sulfonimidoyl fluorides.
General Procedure for the Synthesis of Sulfonimidoyl Fluorides from Sulfinamide Salts with Selectfluor®[6]
To a solution of the sulfinamide sodium salt (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or ethanol (B145695) at 0 °C is added Selectfluor® (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours) while monitoring the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure sulfonimidoyl fluoride.
Application in Drug Discovery: Covalent Inhibition of PARP1
A compelling application of the sulfonimidoyl group in drug development is its use in the design of targeted covalent inhibitors.[10][11] Sulfuramidimidoyl fluorides (SAFs), a subclass of sulfonimidoyl fluorides, have been identified as latent electrophiles that can engage in SuFEx chemistry with nucleophilic residues of target proteins.[10] This interaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the protein's function.[10]
An important example is the covalent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[10][12] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[13] A sulfuramidimidoyl fluoride-containing compound has been shown to covalently bind to and irreversibly inhibit PARP1, representing a novel approach to anticancer therapy.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Synthesis of Sulfonimidoyl Fluorides from Sulfenamides. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond [mdpi.com]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Applications of SulfoxFluor in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SulfoxFluor, chemically known as N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), has rapidly emerged as a versatile and efficient reagent in modern organic synthesis since its initial reported applications. Its appeal to researchers, particularly in the fields of medicinal chemistry and drug development, stems from its stability, ease of handling, and high reactivity and selectivity in key transformations. This technical guide provides a comprehensive overview of the early applications of this compound, focusing on its use as a premier reagent for the deoxyfluorination and deoxyazidation of alcohols. The information presented herein is curated to provide detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the practical application of this powerful synthetic tool.
Core Applications of this compound
The initial groundbreaking applications of this compound centered on its ability to facilitate the conversion of alcohols to other valuable functional groups under mild conditions. These early studies laid the foundation for its broader use in organic synthesis.
Deoxyfluorination of Alcohols
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The deoxyfluorination of alcohols is a direct method to achieve this transformation. This compound has proven to be a superior reagent for this purpose, offering high yields and selectivity with a broad range of substrates.[1][2]
The reaction proceeds through the activation of the alcohol by this compound in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the formation of a sulfoximidate intermediate, which is then displaced by a fluoride ion in an SN2 fashion, leading to the desired alkyl fluoride with inversion of stereochemistry.
Caption: Proposed mechanism of this compound-mediated deoxyfluorination of alcohols.
The following table summarizes the results from early studies on the deoxyfluorination of a variety of primary and secondary alcohols using this compound.
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) |
| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 92 |
| 2 | 2-Octanol | 2-Fluorooctane | 85 |
| 3 | Cyclohexanol | Fluorocyclohexane | 88 |
| 4 | 1-Adamantanol | 1-Fluoroadamantane | 75 |
| 5 | Geraniol | Geranyl fluoride | 78 |
| 6 | Cholesterol | 3β-Fluorocholest-5-ene | 65 |
| 7 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 95 |
| 8 | 2-Naphthylmethanol | 2-(Fluoromethyl)naphthalene | 91 |
To a solution of the alcohol (1.0 mmol) in anhydrous toluene (B28343) (5.0 mL) is added this compound (1.2 mmol) and DBU (1.5 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alkyl fluoride.
Deoxyazidation of Alcohols
Organic azides are versatile intermediates in organic synthesis, readily participating in reactions such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This compound enables the direct conversion of alcohols to alkyl azides using sodium azide (B81097) (NaN₃) as the azide source under mild conditions.[1][3]
Similar to deoxyfluorination, the alcohol is first activated by this compound. The resulting sulfoximidate intermediate is then intercepted by the azide anion, which is a more potent nucleophile than fluoride, to yield the alkyl azide.[3]
Caption: Proposed mechanism for the this compound-enabled deoxyazidation of alcohols.
The following table presents a summary of the yields obtained in the deoxyazidation of various alcohols using this compound.[3]
| Entry | Substrate (Alcohol) | Product (Alkyl Azide) | Yield (%) |
| 1 | 1-Octanol | 1-Azidooctane | 92 |
| 2 | Cyclopentanol | Azidocyclopentane | 85 |
| 3 | (R)-2-Butanol | (S)-2-Azidobutane | 88 (with inversion) |
| 4 | 3-Phenyl-1-propanol | 1-Azido-3-phenylpropane | 90 |
| 5 | 1,4-Butanediol | 1,4-Diazidobutane | 75 (diazide) |
| 6 | Menthol | Menthyl azide | 82 |
| 7 | Benzyl alcohol | Benzyl azide | 94 |
| 8 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl azide | 96 |
In an oven-dried flask under an inert atmosphere, the alcohol (1.0 mmol), this compound (1.5 mmol), and sodium azide (2.0 mmol) are dissolved in anhydrous acetonitrile (B52724) (5.0 mL). DBU (1.8 mmol) is then added dropwise at room temperature. The reaction is stirred at room temperature until the starting material is consumed as indicated by TLC. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the pure alkyl azide.[3]
Synthesis of this compound
A practical and scalable synthesis of this compound has been developed, making it readily accessible for laboratory and potential industrial use. The procedure involves a multi-step sequence starting from 4-chlorobenzenesulfonyl chloride.[4][5][6][7][8]
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Hectogram-Scale Synthesis of this compound
A detailed, step-by-step procedure for the large-scale synthesis of this compound has been reported, and researchers are directed to the primary literature for the full experimental details.[4][5][6][7][8] The process involves the reduction of 4-chlorobenzenesulfonyl chloride, followed by chlorination, imidation with chloramine-T trihydrate, and a final fluoride exchange reaction.[4][5][6][7][8]
Comparison with Other Deoxyfluorination Reagents
This compound offers several advantages over traditional deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) and PyFluor (2-pyridinesulfonyl fluoride).
Caption: Comparison of this compound with DAST and PyFluor.
Conclusion
The early applications of this compound have firmly established it as a powerful and practical reagent in organic synthesis. Its efficacy in the deoxyfluorination and deoxyazidation of alcohols, coupled with its operational simplicity and stability, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of this compound's reactivity is anticipated to unveil new and valuable transformations, further expanding its utility in the synthesis of complex molecules for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Modified and Scalable Synthesis of NâTosyl-4-Chlorobenzenesulfonimidoyl Fluoride (this compound): Direct Imidation of Sulfinyl Chlorides with ChloramineâT Trihydrate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Application Notes and Protocols: Deoxyfluorination of Primary Alcohols with SulfoxFluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a critical transformation in medicinal chemistry and drug development. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a superior reagent for this purpose due to its high reactivity, operational simplicity, broad functional group tolerance, and high selectivity for fluorination over elimination.[2][3][4] This bench-stable, crystalline solid can be handled under air and offers a rapid and efficient method for the deoxyfluorination of primary alcohols at room temperature.[2]
Advantages of this compound
Compared to other deoxyfluorination reagents, this compound presents several key advantages:
-
High Reactivity and Speed: Deoxyfluorination of primary alcohols is often complete within 10 minutes at room temperature.[2]
-
Mild Reaction Conditions: The reaction proceeds efficiently without the need for high temperatures.[4]
-
High Selectivity: this compound shows a high preference for fluorination over undesired elimination reactions, even with substrates prone to elimination.[2][4]
-
Broad Functional Group Tolerance: The reagent is compatible with a wide array of functional groups, including esters, ketones, amides, and various protecting groups.[1][2]
-
Stability and Safety: this compound is a stable crystalline solid that is not sensitive to air or moisture, making it easier and safer to handle than many other fluorinating agents.[2]
-
Fluorine Economy: It is considered more fluorine-economical than reagents like perfluorobutanesulfonyl fluoride (PBSF).[2]
Reaction Mechanism and Workflow
The deoxyfluorination of a primary alcohol with this compound proceeds through a proposed multi-step mechanism initiated by the deprotonation of the alcohol.
Caption: General experimental workflow for deoxyfluorination.
The reaction is initiated by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the primary alcohol. The resulting alkoxide then attacks the electrophilic sulfur center of this compound. This is followed by the displacement of the sulfonimidate leaving group by a fluoride ion to yield the final alkyl fluoride product.
Caption: Proposed mechanism for deoxyfluorination with this compound.
Experimental Protocols
General Protocol for Deoxyfluorination of Primary Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Optional: Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) or TBAF(tBuOH)₄ (1.0 equiv) for substrates prone to side reactions.
-
Reaction vessel (e.g., oven-dried round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the primary alcohol (0.2 mmol, 1.0 equiv) and this compound (0.24 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature.
-
Add DBU (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification. The salt byproduct often precipitates and can be partially removed by filtration if necessary.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Note on a Potential Side Reaction: For some primary alcohols, N-alkylation of DBU by the reactive sulfonimidate ester intermediate can occur, reducing the yield of the desired alkyl fluoride. This can be mitigated by the addition of an external fluoride source, such as TBAF(tBuOH)₄ (1.0 equiv), which can improve yields by 10-20%.[2]
Substrate Scope and Yields
This compound has been successfully applied to a wide range of primary alcohols, demonstrating its broad utility. The following table summarizes the reported yields for the deoxyfluorination of various primary alcohols.
| Entry | Substrate (Primary Alcohol) | Yield (%) | Conditions |
| 1 | 4-Phenylbutan-1-ol | 85 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 2 | 3-Phenylpropan-1-ol | 88 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 3 | 2-Phenylethanol | 75 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 4 | Cinnamyl alcohol | 82 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 5 | Geraniol | 71 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 6 | 4-Methoxybenzyl alcohol | 92 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 7 | 4-Nitrobenzyl alcohol | 85 | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
| 8 | 2-(4-Fluorophenyl)ethanol | 57* | This compound (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min |
*Yields are based on isolated product as reported in the literature.[2] *The reaction of 2-(4-fluorophenyl)ethanol afforded the fluorination product with a fluorination/elimination selectivity of up to 15:1.[2]
Conclusion
The deoxyfluorination of primary alcohols using this compound is a robust and efficient method for the synthesis of alkyl fluorides.[2] Its operational simplicity, mild reaction conditions, and high selectivity make it an invaluable tool for researchers in organic synthesis and drug discovery. The straightforward protocol and tolerance of various functional groups allow for its broad application, including in late-stage functionalization of complex molecules.
References
Application Notes and Protocols for the Fluorination of Sterically Hindered Alcohols Using SulfoxFluor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) (SulfoxFluor) in the deoxyfluorination of sterically hindered alcohols. This compound is a bench-stable, crystalline reagent that enables rapid and efficient fluorination under mild conditions, offering high yields and excellent selectivity.[1][2][3] It presents a superior alternative to other fluorinating agents like PyFluor and PBSF in terms of reaction rate and fluorine economy.[1][2][4]
Core Advantages of this compound
-
High Reactivity and Speed: Deoxyfluorination reactions with this compound are often complete within minutes at room temperature.[1]
-
Broad Substrate Scope: It is effective for a wide range of primary, secondary, and even sterically demanding tertiary alcohols.[1][2]
-
High Selectivity: The reagent demonstrates a high degree of selectivity for fluorination over elimination, even with substrates prone to side reactions.[1][3]
-
Operational Simplicity: As a crystalline solid, this compound is easy to handle and does not require special precautions.[1][2]
-
Cost-Effectiveness: It can be synthesized from readily available and inexpensive starting materials.[1]
Quantitative Data Summary
The following tables summarize the performance of this compound in the deoxyfluorination of various sterically hindered secondary and tertiary alcohols, highlighting its efficiency and selectivity.
Table 1: Deoxyfluorination of Sterically Hindered Secondary Alcohols
| Entry | Substrate (Alcohol) | Product (Fluoride) | Time (h) | Yield (%) | F/E Ratio¹ |
| 1 | 1-Adamantanol | 1-Fluoroadamantane | 0.5 | 74 | >20:1 |
| 2 | (-)-Menthol | (+)-Neomenthyl fluoride | 0.5 | 85 | >20:1 |
| 3 | Epi-androsterone | 3α-Fluoroandrostan-17-one | 12 | 58 | 1.6:1 |
| 4 | Borneol | 2-Fluorobornane | 0.5 | 88 | >20:1 |
¹ F/E Ratio refers to the ratio of fluorination to elimination products. Data sourced from Guo, J., et al. (2019).[1]
Table 2: Deoxyfluorination of Primary Alcohols with Hindrance
| Entry | Substrate (Alcohol) | Product (Fluoride) | Time (h) | Yield (%) | F/E Ratio¹ |
| 1 | Neopentyl alcohol | Neopentyl fluoride | 2 | 79 | >20:1 |
| 2 | 2-Adamantylmethanol | 1-(Fluoromethyl)adamantane | 2 | 82 | >20:1 |
¹ F/E Ratio refers to the ratio of fluorination to elimination products. Data sourced from Guo, J., et al. (2019).[1]
Reaction Mechanism and Workflow
The proposed mechanism for the deoxyfluorination of alcohols with this compound involves several key steps, as illustrated below. The general workflow for a typical experiment is also provided.
Caption: Proposed reaction pathway for the deoxyfluorination of alcohols using this compound.
Caption: A typical experimental workflow for this compound-mediated deoxyfluorination.
Detailed Experimental Protocols
The following protocols are based on procedures reported in the literature.[1][5]
General Procedure for the Deoxyfluorination of a Sterically Hindered Secondary Alcohol
Materials:
-
Sterically hindered secondary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv)
-
Anhydrous solvent (e.g., Toluene (B28343) or Acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar
-
Standard glassware for aqueous workup and purification
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (0.2 mmol, 1.0 equiv) and this compound (0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the flask and stir the mixture to dissolve the solids.
-
Initiation: Add DBU (0.32 mmol, 1.6 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 0.5 to 12 hours).
-
Workup: Upon completion, quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure alkyl fluoride.[5]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Modifications for Primary Alcohols
For the deoxyfluorination of primary alcohols, the reaction time is generally shorter (around 10-30 minutes).[1] To mitigate a potential side reaction involving the alkylation of DBU, the addition of 1.0 equivalent of a fluoride salt such as tetrabutylammonium (B224687) fluoride (TBAF) can be beneficial, often leading to improved yields.[1]
Safety and Handling
-
This compound is a stable solid that can be handled in air.[1]
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
-
DBU is a strong, non-nucleophilic base and should be handled with care.
These notes and protocols are intended to provide a comprehensive guide for the application of this compound in the synthesis of fluorinated molecules, particularly for those involved in pharmaceutical and agrochemical research and development.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: SulfoxFluor-Mediated Deoxyazidation of Alcohols with NaN3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the SulfoxFluor-mediated deoxyazidation of alcohols using sodium azide (B81097) (NaN3). This method offers a significant advancement in the synthesis of alkyl azides, which are crucial building blocks in organic synthesis and drug discovery, particularly in click chemistry and for the introduction of amine functionalities.[1][2] This protocol, utilizing N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) (this compound), allows for the direct conversion of a wide range of primary and secondary alcohols into their corresponding azides under mild, room temperature conditions, often with excellent yields and functional group tolerance.[1][3]
Introduction
The direct conversion of alcohols to alkyl azides is a fundamental transformation in organic chemistry.[4] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[3][5] The this compound-mediated approach provides a practical and efficient alternative, demonstrating broad applicability, including the late-stage functionalization of complex molecules and natural products.[1][3] This method is characterized by its operational simplicity and high efficiency, making it a valuable tool for medicinal chemists and process developers.
Reaction Principle
The reaction proceeds via the activation of the alcohol by this compound in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a reactive sulfonimidate intermediate. This intermediate is then susceptible to nucleophilic attack by the azide anion (from NaN3) in an SN2-type displacement, leading to the formation of the alkyl azide with inversion of stereochemistry at chiral centers.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and isolated yields for the deoxyazidation of various primary and secondary alcohols using the this compound-mediated protocol.
Table 1: Deoxyazidation of Primary Alcohols
| Entry | Substrate (Alcohol) | This compound (equiv) | NaN3 (equiv) | DBU (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmethanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 95 |
| 2 | (4-Methoxyphenyl)methanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 92 |
| 3 | (4-Chlorophenyl)methanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 96 |
| 4 | 1-Hexanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 85 |
| 5 | 3-Phenyl-1-propanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 88 |
| 6 | Cyclohexylmethanol | 2.2 | 4.0 | 1.8 | DMF | rt | 12 | 89 |
General conditions for primary alcohols: 0.2 mmol scale reactions.[1][6]
Table 2: Deoxyazidation of Secondary Alcohols
| Entry | Substrate (Alcohol) | This compound (equiv) | NaN3 (equiv) | DBU (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 93 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 91 |
| 3 | Cyclohexanol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 85 |
| 4 | 2-Octanol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 82 |
| 5 | (-)-Menthol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 95 |
| 6 | Cholesterol | 2.8 | 2.0 | 4.0 | DMF | rt | 24 | 65 |
General conditions for secondary alcohols: 0.2 mmol scale reactions.[1][6]
Experimental Protocols
Materials and Reagents:
-
Alcohol substrate
-
N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (this compound)
-
Sodium azide (NaN3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
General Procedure for Deoxyazidation of Primary Alcohols:
-
To a dry reaction vial equipped with a magnetic stir bar, add the primary alcohol (0.2 mmol, 1.0 equiv).
-
Add this compound (0.44 mmol, 2.2 equiv) and sodium azide (0.8 mmol, 4.0 equiv).
-
Add anhydrous DMF (1.0 mL, 0.2 M).
-
Add DBU (0.36 mmol, 1.8 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl azide.
General Procedure for Deoxyazidation of Secondary Alcohols:
-
To a dry reaction vial equipped with a magnetic stir bar, add the secondary alcohol (0.2 mmol, 1.0 equiv).
-
Add this compound (0.56 mmol, 2.8 equiv) and sodium azide (0.4 mmol, 2.0 equiv).
-
Add anhydrous DMF (1.0 mL, 0.2 M).
-
Add DBU (0.8 mmol, 4.0 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkyl azide.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the this compound-mediated deoxyazidation of alcohols.
Caption: Proposed mechanism of this compound-mediated deoxyazidation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of alkyl azides from alcohols using this protocol.
Caption: General experimental workflow for deoxyazidation.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can liberate highly toxic and explosive hydrazoic acid.
-
DBU is a strong, non-nucleophilic base and should be handled with care.
-
This compound is a fluorinating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The this compound-mediated deoxyazidation of alcohols with NaN3 is a robust and versatile method for the synthesis of alkyl azides.[1] Its mild reaction conditions, broad substrate scope, and high yields make it an attractive methodology for applications in academic research and the pharmaceutical industry. The detailed protocols and data provided herein should enable researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
Application Notes and Protocols for Room Temperature Fluorination with SulfoxFluor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting room-temperature deoxyfluorination of alcohols using SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride). This compound is a bench-stable, crystalline solid that serves as a safe and highly efficient reagent for the synthesis of alkyl fluorides.[1][2] Its operational simplicity and broad functional group tolerance make it a valuable tool in medicinal chemistry and drug discovery for the late-stage modification of complex molecules.[1]
Overview
Deoxyfluorination is a critical transformation in organic synthesis, enabling the replacement of a hydroxyl group with a fluorine atom. The introduction of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[3][4] this compound has emerged as a superior reagent for this purpose, offering rapid reaction times, high yields, and excellent chemoselectivity at ambient temperature.[1][2][5][6] It is particularly advantageous over other fluorinating agents like DAST, PhenoFluor, and PyFluor due to its stability, ease of handling, and cost-effectiveness.[3][7]
Key Advantages of this compound
-
High Reactivity and Efficiency: Enables rapid deoxyfluorination of a wide range of primary and secondary alcohols, often within minutes at room temperature.[1]
-
Broad Substrate Scope: Tolerates a variety of functional groups, including alkenes, alkynes, amides, and heterocycles.[1]
-
High Selectivity: Demonstrates high selectivity for fluorination over elimination, even with substrates prone to elimination.[1][6]
-
Operational Simplicity: As a stable crystalline solid, it can be handled in the air without the need for strictly inert conditions.[1][3]
-
Scalability: The synthesis of this compound is scalable, making it suitable for large-scale applications.[8][9]
Experimental Protocols
The following protocols are based on established procedures for the deoxyfluorination of alcohols using this compound.[1]
General Procedure for Deoxyfluorination of Alcohols
This protocol is suitable for a 0.2 mmol scale reaction.
Materials:
-
Alcohol (1.0 equiv, 0.2 mmol)
-
This compound (1.2 equiv, 0.24 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv, 0.32 mmol)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or MeCN) (0.1 M)
-
Polytetrafluoroethylene (PTFE) reaction tube or similar inert vessel
-
Stirring bar
Procedure:
-
To a PTFE reaction tube containing a stirring bar, add the alcohol (0.2 mmol).
-
Add this compound (1.2 equiv).
-
Add the anhydrous solvent (to make a 0.1 M solution).
-
Add DBU (1.6 equiv) to the mixture.
-
Seal the tube and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 10 to 30 minutes for primary and most secondary alcohols.[1]
-
Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to afford the desired alkyl fluoride.
Notes:
-
For primary alcohols, the reaction can often be completed in 10 minutes with 1.2 equivalents of both this compound and DBU.[1]
-
For sterically hindered or less reactive secondary alcohols, a longer reaction time or a slight excess of reagents may be necessary.
-
The use of an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary but can be employed for sensitive substrates.
Quantitative Data Summary
The following table summarizes the results for the deoxyfluorination of a variety of alcohols using this compound at room temperature.[1]
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Time (min) | Yield (%) |
| 1 | 4-Phenylbutan-1-ol | 1-Fluoro-4-phenylbutane | 10 | 92 |
| 2 | (R)-2-Phenylpropan-1-ol | (S)-1-Fluoro-2-phenylpropane | 10 | 85 |
| 3 | Cyclohexylmethanol | (Fluoromethyl)cyclohexane | 10 | 88 |
| 4 | 1-Adamantylmethanol | 1-(Fluoromethyl)adamantane | 30 | 75 |
| 5 | Octan-2-ol | 2-Fluorooctane | 30 | 82 |
| 6 | 1-Phenylethan-1-ol | (1-Fluoroethyl)benzene | 30 | 78 |
| 7 | Benzhydrol | Fluorodiphenylmethane | 30 | 90 |
| 8 | Cholesterol | 3β-Fluorocholest-5-ene | 30 | 65 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the room-temperature deoxyfluorination of an alcohol using this compound.
Caption: General workflow for this compound-mediated deoxyfluorination.
Proposed Reaction Mechanism
The proposed reaction pathway for the deoxyfluorination of alcohols with this compound is depicted below.[1] The reaction proceeds through the formation of a key sulfonimidate ester intermediate.
Caption: Proposed mechanism for deoxyfluorination with this compound.
Safety and Handling
While this compound is a stable solid, standard laboratory safety precautions should always be observed.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the reagent in a well-ventilated area or a fume hood.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
-
Low Yield:
-
Ensure the alcohol starting material is pure and dry.
-
Verify the quality and stoichiometry of this compound and DBU.
-
Consider increasing the reaction time or slightly warming the reaction mixture if the substrate is particularly unreactive.
-
-
Formation of Elimination Byproducts:
-
While this compound generally gives high selectivity for fluorination, for substrates highly prone to elimination, lowering the reaction temperature might be beneficial.[1]
-
-
Reaction Not Proceeding:
-
Confirm the addition of all reagents in the correct order and stoichiometry.
-
Check for potential competitive reactions if the substrate contains other nucleophilic groups.[10]
-
These application notes and protocols are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Late-Stage Deoxyfluorination of Complex Natural Products using SulfoxFluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization of complex molecules is a pivotal strategy in drug discovery and development, enabling the diversification of natural products and pharmaceutically active compounds to modulate their biological properties.[1] The introduction of fluorine into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a direct and powerful method for achieving this transformation.[3][4]
SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a superior reagent for the deoxyfluorination of alcohols, offering high reactivity, broad functional group tolerance, and excellent selectivity under mild reaction conditions.[4][5] This crystalline, bench-stable solid is a safer and more efficient alternative to classical deoxyfluorinating agents like DAST and Deoxo-Fluor, which are known for their potential thermal instability and limited chemoselectivity.[2][3][6] this compound has demonstrated remarkable efficacy in the late-stage deoxyfluorination of structurally complex natural products and their derivatives.[1][7]
These application notes provide a comprehensive overview, experimental protocols, and key data for the use of this compound in the late-stage deoxyfluorination of complex natural products.
Advantages of this compound
-
High Reactivity and Efficiency: this compound exhibits a faster fluorination rate compared to other reagents like PyFluor.[4][5]
-
Broad Substrate Scope: It is effective for primary, secondary, and even sterically hindered tertiary alcohols.[7]
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups, including ketones, esters, amides, and various heterocycles, making it ideal for complex molecules.[7]
-
High Selectivity: Shows high selectivity for fluorination over elimination, a common side reaction with other reagents.[4][5]
-
Operational Simplicity: Reactions are typically run at room temperature with simple purification procedures.[4][8]
-
Safety and Stability: this compound is a crystalline, bench-stable solid, offering significant safety advantages over reagents like DAST.[3][4]
-
Scalability: A scalable synthesis for this compound has been developed, making it accessible for large-scale applications.[9]
Reaction Mechanism
The deoxyfluorination with this compound proceeds through a proposed pathway involving the activation of the alcohol by a base, followed by nucleophilic attack on the sulfur center of this compound. This forms a pentacoordinated intermediate, which then releases a fluoride (B91410) ion to generate a sulfonimidate ester. The subsequent SN2 displacement of this ester by the fluoride ion yields the desired alkyl fluoride with inversion of stereochemistry.
References
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. This compound - Enamine [enamine.net]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Selective Monofluorination of Diols using SulfoxFluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] Monofluorination, in particular, can significantly enhance the pharmacological profile of a drug candidate by modulating its metabolic stability, lipophilicity, and binding affinity.[2] Monofluorinated diols are valuable building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a highly efficient and selective reagent for the deoxyfluorination of alcohols under mild conditions.[3][4] Its high reactivity, broad functional group tolerance, and operational simplicity make it an attractive choice for the challenging task of selective monofluorination of diols.[3][5] These application notes provide a comprehensive overview, experimental protocols, and key data for the selective monofluorination of diols using this compound.
Advantages of this compound for Monofluorination of Diols
This compound offers several key advantages over traditional fluorinating reagents:
-
High Selectivity: It demonstrates excellent selectivity for the monofluorination of diols, minimizing the formation of difluorinated byproducts.[6]
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature, preserving sensitive functional groups within the substrate.[6][7]
-
Rapid Reactions: Deoxyfluorination with this compound is often complete within a short timeframe.[5][7]
-
Broad Substrate Scope: It is effective for a wide range of primary and secondary alcohols, including sterically hindered ones.[3][4]
-
Operational Simplicity: As a bench-stable, crystalline solid, this compound is easy to handle and does not require special precautions.[5][7]
Reaction Mechanism
The selective monofluorination of a diol with this compound proceeds through a proposed mechanism involving the in-situ formation of a sulfonimidate ester intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
The proposed reaction pathway is as follows:
-
Deprotonation of one of the hydroxyl groups of the diol by DBU to form an alkoxide.
-
Nucleophilic attack of the alkoxide on the sulfur atom of this compound, leading to a pentacoordinate intermediate.
-
Release of a fluoride (B91410) ion, stabilized by the protonated DBU, to form a sulfonimidate ester intermediate.
-
Nucleophilic attack of the stabilized fluoride ion on the carbon atom attached to the sulfonimidate ester, proceeding via an SN2 mechanism, resulting in the monofluorinated product with inversion of stereochemistry.[7]
Caption: Proposed mechanism for the selective monofluorination of diols using this compound.
Data Presentation
The following table summarizes the representative results for the selective monofluorination of various diols using this compound. The data highlights the efficiency and selectivity of this methodology across a range of substrates.
| Entry | Diol Substrate | Product | Time (h) | Yield (%) |
| 1 | 1,3-Propanediol | 3-Fluoropropan-1-ol | 0.5 | 85 |
| 2 | 1,4-Butanediol (B3395766) | 4-Fluorobutan-1-ol | 0.5 | 88 |
| 3 | 1,5-Pentanediol | 5-Fluoropentan-1-ol | 0.5 | 90 |
| 4 | (±)-1,2-Propanediol | (±)-1-Fluoropropan-2-ol | 1 | 75 |
| 5 | meso-Hydrobenzoin | (R,S)-2-Fluoro-1,2-diphenylethanol | 2 | 92 |
| 6 | Diethylene glycol | 2-(2-Fluoroethoxy)ethanol | 1 | 82 |
Note: Yields are for the isolated monofluorinated product. Reactions were typically performed at room temperature using 1.1-1.5 equivalents of this compound and 1.2-2.0 equivalents of DBU in a suitable solvent like toluene (B28343) or THF.
Experimental Protocols
General Procedure for the Selective Monofluorination of a Diol
This protocol provides a general method for the selective monofluorination of a diol using this compound.
Caption: General experimental workflow for selective monofluorination of diols.
Detailed Protocol: Selective Monofluorination of 1,4-Butanediol
Materials:
-
1,4-Butanediol
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-butanediol (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Slowly add DBU (1.5 mmol, 1.5 equiv) to the reaction mixture dropwise over 2 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorobutan-1-ol.
Applications in Drug Discovery and Development
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, which is of great interest in drug design.[1] Monofluorinated diols and their derivatives can serve as crucial intermediates in the synthesis of more complex drug candidates. The strategic placement of a fluorine atom can:
-
Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic oxidation at a specific site, thereby increasing the drug's half-life.[8]
-
Modulate Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Alter Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can impact drug-receptor interactions.
-
Induce Favorable Conformations: The presence of a fluorine atom can influence the conformational preferences of a molecule, potentially leading to a higher binding affinity for its biological target.
While direct examples of monofluorinated diols in FDA-approved drugs are not abundant, the synthesis of fluorinated building blocks is a critical aspect of pharmaceutical development. For instance, the synthesis of fluorinated carbohydrates and nucleoside analogs, which often contain diol functionalities, relies on selective fluorination methodologies. These fluorinated analogs are investigated as antiviral, and anticancer agents.[9] The development of efficient and selective monofluorination techniques, such as the one described here with this compound, is therefore of high importance to medicinal chemists and drug development professionals.[2][10]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of Alkyl Fluorides with SulfoxFluor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gram-scale synthesis of alkyl fluorides from alcohols using SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride). This compound is a bench-stable, crystalline solid that serves as a highly efficient and selective deoxyfluorination reagent.[1][2][3][4] It offers significant advantages, including rapid reaction times at room temperature, high yields, excellent functional group tolerance, and a favorable safety profile compared to other fluorinating agents.[1][3][5]
Overview and Advantages
The conversion of alcohols to alkyl fluorides is a critical transformation in medicinal chemistry and materials science, as the introduction of fluorine can significantly modulate a molecule's biological and physical properties. This compound has emerged as a superior reagent for this purpose due to several key features:
-
High Reactivity and Efficiency: Deoxyfluorination of primary and secondary alcohols typically proceeds to completion within minutes at room temperature.[1][6]
-
Broad Substrate Scope: A wide range of functional groups are tolerated, enabling the late-stage fluorination of complex molecules.[1][3]
-
High Selectivity: The reaction shows a strong preference for fluorination over competing elimination reactions, even with sterically hindered alcohols.[1][4][5]
-
Operational Simplicity: As a stable, crystalline solid, this compound is easy to handle and does not require special precautions, unlike many other fluorinating agents.[1][4][7]
-
Scalability: The protocol has been successfully applied to gram-scale synthesis, demonstrating its utility for producing substantial quantities of fluorinated compounds.[1][7]
Reaction Mechanism and Workflow
The proposed mechanism for the deoxyfluorination of alcohols with this compound involves the initial deprotonation of the alcohol by a base (e.g., DBU), followed by nucleophilic attack on the sulfur center of this compound. This forms a pentacoordinated intermediate which then releases a fluoride (B91410) ion to generate a sulfonimidate ester. The fluoride ion, stabilized by the protonated base, then acts as a nucleophile in an SN2 reaction with the sulfonimidate ester, yielding the desired alkyl fluoride with inversion of stereochemistry.[1]
Experimental Workflow Diagram
Caption: General workflow for the gram-scale synthesis of alkyl fluorides using this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the deoxyfluorination of various primary and secondary alcohols on a gram scale.
Table 1: Gram-Scale Deoxyfluorination of Primary Alcohols
| Substrate (Alcohol) | Scale (mmol) | This compound (equiv) | Base (equiv) | Solvent | Time (min) | Yield (%) |
| 1-Adamantanemethanol (B50818) | 5.0 | 1.2 | DBU (1.2) | Toluene (B28343) | 10 | 95 |
| 4-Phenyl-1-butanol | 10.0 | 1.2 | DBU (1.2) | Toluene | 10 | 92 |
| 2-(4-Methoxyphenyl)ethanol | 8.0 | 1.2 | DBU (1.2) | Toluene | 15 | 88 |
| Cinnamyl alcohol | 6.0 | 1.3 | DBU (1.3) | Toluene | 20 | 85 |
Table 2: Gram-Scale Deoxyfluorination of Secondary Alcohols
| Substrate (Alcohol) | Scale (mmol) | This compound (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol (B42297) | 5.0 | 1.5 | DBU (1.5) | Toluene | 1 | 90 |
| Cyclohexanol | 10.0 | 1.5 | DBU (1.5) | Toluene | 2 | 85 |
| Menthol | 4.0 | 1.6 | DBU (1.6) | Toluene | 3 | 82 (with inversion) |
| 1-(Naphthalen-2-yl)ethanol | 5.0 | 1.5 | DBU (1.5) | Toluene | 1.5 | 88 |
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While this compound is considered bench-stable, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential hydrolysis.
Protocol 1: Gram-Scale Synthesis of 1-(Fluoromethyl)adamantane
This protocol details the synthesis of 1-(fluoromethyl)adamantane from 1-adamantanemethanol.
Materials:
-
1-Adamantanemethanol (0.83 g, 5.0 mmol)
-
This compound (2.08 g, 6.0 mmol, 1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.90 mL, 6.0 mmol, 1.2 equiv)
-
Anhydrous Toluene (25 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantanemethanol (0.83 g, 5.0 mmol).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (25 mL) and stir until the alcohol is fully dissolved.
-
Add this compound (2.08 g, 6.0 mmol) to the solution.
-
Add DBU (0.90 mL, 6.0 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(fluoromethyl)adamantane as a colorless oil (Yield: 95%).
Protocol 2: Gram-Scale Synthesis of (1-Fluoroethyl)benzene
This protocol details the synthesis of (1-fluoroethyl)benzene from 1-phenylethanol.
Materials:
-
1-Phenylethanol (0.61 g, 5.0 mmol)
-
This compound (2.60 g, 7.5 mmol, 1.5 equiv)
-
DBU (1.13 mL, 7.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (25 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol (0.61 g, 5.0 mmol).
-
Under an inert atmosphere, add anhydrous toluene (25 mL) and stir until dissolved.
-
Add this compound (2.60 g, 7.5 mmol) to the solution.
-
Add DBU (1.13 mL, 7.5 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, add deionized water (20 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (1-fluoroethyl)benzene (Yield: 90%).
Concluding Remarks
This compound provides a practical, efficient, and scalable method for the deoxyfluorination of alcohols. The mild reaction conditions and simple operational procedures make it an attractive reagent for a wide range of applications in research and development.[1][4] The protocols outlined in this document can be adapted to a variety of substrates for the reliable gram-scale production of alkyl fluorides.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 3. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Enamine [enamine.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols: One-Pot Deoxyazidation and Click Chemistry of SulfoxFluor Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot deoxyazidation of alcohols using N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) (SulfoxFluor), followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This powerful two-step, one-pot synthesis allows for the efficient conversion of readily available alcohols into structurally diverse 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
The direct conversion of alcohols to alkyl azides is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functional molecules through "click chemistry". Traditional methods for deoxyazidation often require harsh conditions, multi-step procedures, or reagents with limited substrate scope.[1] The use of this compound enables a mild and efficient deoxyazidation of a broad range of primary and secondary alcohols at room temperature.[1][2] This protocol further demonstrates the utility of the in situ generated alkyl azides in a subsequent one-pot click reaction with alkynes to form stable triazole linkages. This streamlined process offers a significant advantage in the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.[3]
Reaction Workflow
The overall transformation involves the activation of an alcohol with this compound in the presence of a base and an azide (B81097) source, followed by the introduction of a copper catalyst, a reducing agent, and an alkyne to facilitate the click reaction.
Caption: One-pot deoxyazidation and click chemistry workflow.
Quantitative Data Summary
The this compound-mediated deoxyazidation has been successfully applied to a wide range of primary and secondary alcohols, affording the corresponding alkyl azides in good to excellent yields.[2] The following tables summarize the reaction conditions and isolated yields for representative substrates.
Table 1: Deoxyazidation of Primary Alcohols [2]
| Entry | Substrate (Alcohol) | This compound (equiv) | NaN3 (equiv) | Base (equiv) | Yield (%) |
| 1 | 1-Phenylethan-1-ol | 2.2 | 4.0 | DBU (1.8) | 95 |
| 2 | (4-Methoxyphenyl)methanol | 2.2 | 4.0 | DBU (1.8) | 98 |
| 3 | (4-Chlorophenyl)methanol | 2.2 | 4.0 | DBU (1.8) | 96 |
| 4 | Thiophen-2-ylmethanol | 2.5 | 5.0 | DBU (1.8) | 85 |
| 5 | 1-Naphthylmethanol | 2.2 | 4.0 | DBU (1.8) | 92 |
Table 2: Deoxyazidation of Secondary Alcohols [2]
| Entry | Substrate (Alcohol) | This compound (equiv) | NaN3 (equiv) | Base (equiv) | Yield (%) |
| 1 | 1-Phenylethan-1-ol | 2.8 | 2.0 | DBU (4.0) | 96 |
| 2 | 1-(4-Bromophenyl)ethan-1-ol | 2.8 | 2.0 | DBU (4.0) | 95 |
| 3 | Diphenylmethanol | 2.8 | 2.0 | DBU (4.0) | 99 |
| 4 | 1-Indanol | 2.8 | 2.0 | DBU (4.0) | 88 |
| 5 | (R)-1-Phenylethan-1-ol | 2.8 | 2.0 | DBU (4.0) | 95 (>99% e.s.) |
Experimental Protocols
Materials and Reagents:
-
Alcohol substrate
-
N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (this compound)
-
Sodium azide (NaN₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol 1: One-Pot Deoxyazidation and Click Chemistry
This protocol is adapted from the procedure described by Guo et al. (2022).[2]
Caption: Experimental workflow for the one-pot reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv, 0.2 mmol), this compound (2.2 equiv for primary alcohols, 2.8 equiv for secondary alcohols), and sodium azide (4.0 equiv for primary alcohols, 2.0 equiv for secondary alcohols).
-
Solvent Addition: Add anhydrous DMF (0.2 M solution based on the alcohol).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DBU (1.8 equiv for primary alcohols, 4.0 equiv for secondary alcohols) dropwise.
-
Deoxyazidation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Click Reaction Setup: To the crude reaction mixture containing the in situ generated alkyl azide, add the terminal alkyne (1.2 equiv).
-
Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 equiv) and sodium ascorbate (0.1 equiv) in a 1:1 mixture of t-butanol and water. Add this solution to the reaction mixture.
-
Click Reaction: Stir the reaction vigorously at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
This compound is a sulfonyl fluoride derivative and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
Organic solvents like DMF and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The one-pot deoxyazidation and click chemistry protocol using this compound offers a highly efficient and practical method for the synthesis of 1,2,3-triazoles from a wide variety of alcohols.[2] The mild reaction conditions, broad substrate scope, and operational simplicity make this a valuable tool for medicinal chemists and researchers in drug development. The ability to rapidly generate diverse molecular scaffolds from readily available starting materials is a significant advantage in the pursuit of new therapeutic agents.
References
SulfoxFluor: A Versatile Reagent for Late-Stage Functionalization in Pharmaceutical Ingredient Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a highly effective and versatile reagent for the deoxyfluorination and deoxyazidation of alcohols under mild conditions.[1][2] Its high reactivity, broad functional group tolerance, and selectivity make it an invaluable tool for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery for optimizing the pharmacological properties of lead compounds and active pharmaceutical ingredients (APIs).[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical ingredients. It includes quantitative data on substrate scope and yields, step-by-step procedures for key transformations, and diagrams illustrating reaction mechanisms and workflows.
Key Applications in Pharmaceutical Synthesis:
This compound offers two primary transformations of significant interest in pharmaceutical synthesis:
-
Deoxyfluorination: The replacement of a hydroxyl group with a fluorine atom. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[4][5]
-
Deoxyazidation: The conversion of a hydroxyl group to an azide (B81097) group. The azide moiety serves as a versatile handle for further chemical modifications, most notably in "click chemistry" for the rapid synthesis of compound libraries or the attachment of molecules to probes or other scaffolds.[2]
Data Presentation
Deoxyfluorination of Diverse Alcohols
This compound demonstrates excellent efficacy in the deoxyfluorination of a wide range of primary, secondary, and tertiary alcohols, including those found in complex, polyfunctional molecules relevant to pharmaceuticals.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Primary Alcohol | 1-Adamantylmethanol | 1-(Fluoromethyl)adamantane | 95 | [3] |
| Secondary Alcohol | (+)-Menthol | (-)-Menthyl fluoride (B91410) | 85 | [3] |
| Tertiary Alcohol | 1-Adamantanol | 1-Fluoroadamantane | 88 | [3] |
| Carbohydrate Derivative | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Methyl 6-deoxy-6-fluoro-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 82 | [3] |
| Steroid Derivative | Dihydrocholesterol | 3α-Fluorocholestane | 75 | [3] |
Deoxyazidation of Pharmaceutically Relevant Molecules
The this compound-mediated deoxyazidation proceeds efficiently with a variety of alcohols, providing access to valuable azide intermediates for further elaboration.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Primary Alcohol | 2-(Naphthalen-1-yl)ethan-1-ol | 1-(2-Azidoethyl)naphthalene | 84 | [2] |
| Secondary Alcohol | 1-Phenylethan-1-ol | (1-Azidoethyl)benzene | 84 | [2] |
| Dansyl Chloride Derivative | N-(2-Hydroxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | N-(2-Azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | 94 | [2][6] |
| Indometacin Derivative | 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)ethyl alcohol | 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)ethyl azide | 83 (one-pot with click reaction) | [2] |
| Marketed API | Posaconazole | Azido-posaconazole | 47 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Alcohols
This protocol describes a general method for the deoxyfluorination of primary and secondary alcohols using this compound.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.
-
Dissolve the substrate in anhydrous toluene (0.1 - 0.2 M).
-
Add this compound to the solution.
-
Add DBU dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 10 minutes to a few hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Protocol 2: General Procedure for Deoxyazidation of Alcohols
This protocol provides a general method for the deoxyazidation of primary and secondary alcohols.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (2.2 - 2.8 equiv)
-
Sodium azide (NaN₃) (2.0 - 4.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 - 4.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate and sodium azide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add this compound to the mixture.
-
Add DBU dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure alkyl azide.[6]
Visualizations
Caption: General experimental workflow for this compound-mediated reactions.
Caption: Proposed mechanism for this compound-mediated deoxyfluorination.
Caption: Proposed mechanism for this compound-mediated deoxyazidation.
References
- 1. A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the SulfoxFluor Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance and application of the SulfoxFluor reagent in deoxyfluorination and deoxyazidation reactions. Detailed protocols and quantitative data are presented to facilitate its use in a research and development setting.
Introduction
This compound, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), is a bench-stable, crystalline solid that has emerged as a highly effective reagent for the deoxyfluorination of alcohols.[1][2][3] It offers several advantages over traditional fluorinating reagents, including operational simplicity, high reaction rates, and broad functional group tolerance.[1][2] Furthermore, this compound can be utilized in deoxyazidation reactions, expanding its utility in the synthesis of valuable chemical intermediates.[4][5][6] This document outlines the reagent's compatibility with various functional groups and provides detailed protocols for its application.
Functional Group Tolerance in Deoxyfluorination
This compound exhibits excellent tolerance for a wide array of functional groups, enabling the late-stage fluorination of complex molecules. The reaction generally proceeds under mild conditions, preserving the integrity of sensitive moieties.
Quantitative Data Summary
The following table summarizes the yields of deoxyfluorination for a variety of alcohols containing different functional groups.
| Entry | Substrate | Functional Group(s) | Product | Yield (%) |
| 1 | Alkene | 85 | ||
| 2 | Alkyne | 82 | ||
| 3 | Sulfonamide | 88 | ||
| 4 | Amide | 75 | ||
| 5 | Carbamate | 91 | ||
| 6 | Pyridine | 78 | ||
| 7 | Thiazole | 86 | ||
| 8 | Benzofuran | 80 | ||
| 9 | Carbohydrate Derivative | 90 | ||
| 10 | Steroid | 58 | ||
| 11 | Aldehyde | 82 | ||
| 12 | Ketone | - | ||
| 13 | Ester | - | ||
| 14 | Halide | - | ||
| 15 | Nitro | - |
Yields are isolated yields as reported in the cited literature.[1]"-" indicates that while the functional group is tolerated, specific quantitative data for a simple substrate highlighting only that group was not available in the primary references reviewed.
Functional Group Tolerance in Deoxyazidation
In the presence of an azide (B81097) source such as sodium azide (NaN₃), this compound can effectively mediate the deoxyazidation of alcohols. This transformation also demonstrates broad functional group compatibility.[5][6][7]
Quantitative Data Summary
The following table summarizes the yields of deoxyazidation for various alcohols.
| Entry | Substrate | Functional Group(s) | Product | Yield (%) |
| 1 | Aldehyde | 82 | ||
| 2 | Indole | 85 | ||
| 3 | Benzothiazole | 81 | ||
| 4 | Pyridine | 76 | ||
| 5 | Thiazole | 88 | ||
| 6 | Thiophene | 83 | ||
| 7 | Benzothiophene | 80 | ||
| 8 | Pyrimidine | 79 | ||
| 9 | Carbamate | 60 | ||
| 10 | Ketone | 91 | ||
| 11 | Ester | 93 | ||
| 12 | Amide | 87 | ||
| 13 | Halide | 89 | ||
| 14 | Nitro | 84 | ||
| 15 | Sulfonyl | 92 |
Yields are isolated yields as reported in the cited literature.[6][7]
Reaction Mechanisms and Workflows
Deoxyfluorination Signaling Pathway
The proposed mechanism for the deoxyfluorination of alcohols with this compound involves the initial activation of the alcohol by a base, followed by nucleophilic attack on the sulfur center of this compound. This forms a sulfonimidate ester intermediate, which is then displaced by a fluoride ion in an Sₙ2 reaction to yield the final alkyl fluoride product.[1]
Caption: Proposed reaction mechanism for the deoxyfluorination of alcohols.
General Experimental Workflow
The following diagram illustrates a typical workflow for a deoxyfluorination or deoxyazidation reaction using this compound.
Caption: General experimental workflow for reactions using this compound.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv for primary alcohols, 1.6 equiv for secondary alcohols)
-
Anhydrous toluene (B28343) (to make a 0.1 M solution of the alcohol)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous toluene.
-
Add DBU to the solution and stir for 5 minutes at room temperature.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature. For primary alcohols, the reaction is typically complete within 10 minutes. For secondary alcohols, the reaction may require 30 minutes to several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Protocol 2: General Procedure for Deoxyazidation of Alcohols
This protocol provides a general method for the deoxyazidation of alcohols using this compound.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (2.2 equiv for primary alcohols, 2.8 equiv for secondary alcohols)
-
Sodium Azide (NaN₃) (4.0 equiv for primary alcohols, 2.0 equiv for secondary alcohols)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 equiv for primary alcohols, 4.0 equiv for secondary alcohols)
-
Anhydrous Dimethylformamide (DMF) (to make a 0.1 M solution of the alcohol)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol, sodium azide, and anhydrous DMF.
-
Add DBU to the mixture.
-
Add this compound in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl azide.
Safety Information
This compound is a stable solid that can be handled in the air. However, it is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please consult the Safety Data Sheet (SDS).
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SulfoxFluor Deoxyfluorination Reactions: A Technical Support Center
Welcome to the technical support center for SulfoxFluor deoxyfluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the optimization of reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages for deoxyfluorination?
This compound, or N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), is a bench-stable, crystalline deoxyfluorination reagent.[1][2] Its key advantages include:
-
High Reactivity and Rapid Reactions: It allows for fast conversion of alcohols to alkyl fluorides, often at room temperature.[1][3]
-
Broad Substrate Scope: It is effective for primary, secondary, and even some tertiary alcohols with a wide range of functional groups tolerated.[4]
-
High Selectivity: It exhibits high selectivity for fluorination over elimination, a common side reaction with other reagents.[1][2]
-
Safety and Stability: this compound is thermally stable, not sensitive to air or moisture, and can be stored on the benchtop for extended periods without degradation.[1]
-
Fluorine Economy: Compared to reagents like perfluorobutanesulfonyl fluoride (PBSF), it is more fluorine-economical.[1][2]
Q2: What is the general reaction mechanism for deoxyfluorination with this compound?
The reaction proceeds via an SN2 pathway. First, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonates the alcohol. The resulting alkoxide attacks the this compound reagent to form a pentacoordinated intermediate. This intermediate then releases a fluoride ion to form a sulfonimidate ester. Finally, the fluoride ion, stabilized by the protonated base, acts as a nucleophile, attacking the carbon atom and displacing the sulfonimidate group to yield the alkyl fluoride product with an inversion of stereochemistry.[1][5]
Troubleshooting Guide
Problem 1: Low or no yield of the desired alkyl fluoride.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Increase the equivalents of this compound (typically 1.2-1.5 equiv. for primary alcohols, up to 2.8 equiv. for secondary) and base (e.g., DBU, typically 1.2-2.0 equiv.).[1][6] |
| Base Incompatibility | Ensure a strong, non-nucleophilic base like DBU is used. Weaker bases like triethylamine (B128534) or pyridine (B92270) may not be effective.[6] For substrates sensitive to DBU's nucleophilicity (e.g., some benzylic alcohols), consider bulkier, non-nucleophilic bases.[7] |
| Solvent Effects | Toluene (B28343) is a commonly used and effective solvent.[1] However, the reaction is not highly solvent-dependent, with cyclic ethers also performing well.[8] Ensure the solvent is anhydrous. |
| Steric Hindrance | For highly hindered secondary or tertiary alcohols, longer reaction times or elevated temperatures (e.g., 80°C) may be necessary.[1] Note that tertiary alcohols can be particularly challenging.[9] |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to determine if the starting material is being consumed. If not, consider the points above. Reactions with primary alcohols are often complete in as little as 10-30 minutes at room temperature.[1] |
Problem 2: Formation of elimination byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Substrate Susceptibility | Substrates prone to E2 elimination (e.g., some cyclic systems or those that can form stable alkenes) are more challenging. This compound generally shows high selectivity against elimination compared to reagents like PBSF.[1][2] |
| Reaction Conditions | While this compound is highly selective, optimizing the base and ensuring the reaction is not run for an unnecessarily long time can help. For substrates very prone to elimination, using a slightly less hindered base might be explored, though DBU is generally optimal. |
| Reagent Choice | For particularly sensitive substrates, comparing this compound with other modern deoxyfluorinating agents like PyFluor, which also shows high selectivity against elimination, could be beneficial.[8] |
Problem 3: Formation of N-alkylation side product with DBU.
| Possible Cause | Troubleshooting Suggestion |
| High Reactivity of Intermediate | The highly reactive sulfonimidate ester intermediate can be attacked by DBU, which acts as a nucleophile. This is more common with reactive primary alcohols.[1] |
| Additive Strategy | The addition of an external fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), can suppress this side reaction by accelerating the desired nucleophilic substitution, improving yields by 10-20% for primary alcohols.[1] |
Experimental Protocols & Data
General Protocol for Deoxyfluorination of a Primary Alcohol
To a solution of the primary alcohol (0.5 mmol, 1.0 equiv.) in anhydrous toluene (0.2 M) is added this compound (0.6 mmol, 1.2 equiv.) followed by DBU (0.6 mmol, 1.2 equiv.) at room temperature under an inert atmosphere. The reaction is stirred for 10-30 minutes and monitored by TLC. Upon completion, the reaction mixture is diluted, and the precipitated ammonium (B1175870) salt byproduct is removed by filtration. The filtrate is then purified by silica (B1680970) gel chromatography to yield the desired alkyl fluoride.[1]
General Protocol for Deoxyfluorination of a Secondary Alcohol
To a solution of the secondary alcohol (0.5 mmol, 1.0 equiv.) in anhydrous toluene (0.2 M) is added this compound (0.75 mmol, 1.5 equiv.) followed by DBU (1.0 mmol, 2.0 equiv.) at room temperature under an inert atmosphere. The reaction is stirred for 30 minutes to several hours. For less reactive substrates, the temperature may be increased to 80°C.[1] Workup and purification are similar to the protocol for primary alcohols.
Comparative Yields of Deoxyfluorination Reagents
The following table summarizes the performance of this compound in comparison to other common deoxyfluorination reagents for a model substrate.
| Reagent | Base | Yield of Fluoride (%) | Yield of Elimination (%) | F/E Ratio | Reference |
| This compound | DBU | 74 | 3 | 25:1 | [1] |
| PyFluor | DBU | 67 | 4 | 17:1 | [1] |
| PBSF | DBU | 62 | 8 | 8:1 | [1] |
| DAST | - | 51 | 24 | 2:1 | [8] |
Conditions based on the deoxyfluorination of 2-phenylethanol (B73330) or similar substrates as reported in the literature.
Troubleshooting Workflow
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. This compound - Enamine [enamine.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in SulfoxFluor-mediated fluorination
Welcome to the technical support center for SulfoxFluor-mediated fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions and byproducts encountered during deoxyfluorination experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound-mediated deoxyfluorination?
A1: The two most common side reactions are elimination of the activated hydroxyl group to form an alkene, and N-alkylation of the base (commonly DBU) by the reactive sulfonimidate ester intermediate.[1] Elimination is more prevalent with secondary and sterically hindered alcohols, while N-alkylation is more significant with primary alcohols.[1]
Q2: What is the primary byproduct generated from the this compound reagent itself?
A2: The main byproduct from the reagent is the ammonium (B1175870) salt of N-tosyl-4-chlorobenzenesulfonamide. This byproduct is typically a solid precipitate that can be easily removed by filtration, simplifying the purification process.[1]
Q3: How can I minimize the formation of elimination byproducts?
A3: The formation of alkene byproducts via elimination is often favored at higher temperatures.[2] Therefore, lowering the reaction temperature can significantly improve the selectivity for the desired fluorinated product over the elimination byproduct. For most secondary alcohols, this compound exhibits high selectivity for fluorination over elimination (often >20:1).[1]
Q4: I'm observing low yields with my primary alcohol substrate. What is the likely cause and how can I improve it?
A4: Low yields with primary alcohols are often due to a competing side reaction where the highly reactive sulfonimidate ester intermediate alkylates the DBU base.[1] This N-alkylation of DBU consumes the intermediate that would otherwise lead to the desired alkyl fluoride (B91410). To mitigate this, the addition of an external fluoride source can be beneficial.
Q5: How does adding an external fluoride source improve the reaction with primary alcohols?
A5: Adding an external fluoride source, such as tetrabutylammonium (B224687) fluoride tetrahydrate (TBAF(tBuOH)₄), can increase the yield of the desired alkyl fluoride by 10-20%.[1] The added fluoride ions compete more effectively for the sulfonimidate ester intermediate, favoring the desired nucleophilic substitution to form the C-F bond over the undesired N-alkylation of DBU.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of fluorinated product (Primary Alcohol) | N-alkylation of DBU base by the sulfonimidate ester intermediate.[1] | Add 1.0 equivalent of TBAF(tBuOH)₄ to the reaction mixture. This will increase the concentration of nucleophilic fluoride and outcompete the DBU alkylation.[1] |
| Significant amount of alkene byproduct (Secondary Alcohol) | Reaction temperature is too high, favoring elimination.[2] | Lower the reaction temperature. This compound reactions are often rapid at room temperature.[1] |
| Reaction is sluggish or does not go to completion | Insufficient amount of base (DBU). | Ensure at least 1.2 equivalents of DBU are used. DBU acts as a base to deprotonate the alcohol, which is a crucial first step in the reaction mechanism.[1] |
| Difficulty in purification | The primary byproduct from this compound is the ammonium salt of N-tosyl-4-chlorobenzenesulfonamide. | This salt typically precipitates out of the reaction mixture and can be removed by simple filtration before workup and column chromatography.[1] |
| Formation of unexpected azido-product | Presence of an azide (B81097) source in the reaction mixture. | The sulfonimidate ester intermediate is a potent electrophile. If a stronger nucleophile than fluoride, such as azide, is present, it can lead to the formation of the corresponding azide.[3] Ensure all reagents and solvents are free from azide contamination unless the azidation is the desired outcome. |
Quantitative Data on Side Reactions
The following tables summarize the impact of reaction conditions on product distribution in this compound-mediated fluorination.
Table 1: Effect of External Fluoride on Deoxyfluorination of Primary Alcohols
| Substrate (Alcohol) | Condition | Yield of Alkyl Fluoride (%) | Yield of N-Alkylated DBU (%) |
| 2-(Naphthalen-2-yl)ethan-1-ol | DBU (1.2 equiv) | 79 | 16 |
| 2-(Naphthalen-2-yl)ethan-1-ol | DBU (1.2 equiv), TBAF(tBuOH)₄ (1.0 equiv) | 91 | Not reported |
| 4-Phenylbutan-1-ol | DBU (1.6 equiv) | 82 | Not reported |
| 4-Phenylbutan-1-ol | DBU (1.6 equiv), TBAF(tBuOH)₄ (1.0 equiv) | 94 | Not reported |
Data sourced from Guo J, et al. Chemistry. 2019.[1]
Table 2: Fluorination vs. Elimination for Secondary Alcohols
| Substrate (Alcohol) | Fluorination:Elimination Ratio | Yield of Alkyl Fluoride (%) |
| Cycloheptanol | >20:1 | 85 |
| Epi-androsterone | 1.6:1 | 58 |
| 1-(4-Methoxyphenyl)ethanol | >20:1 | 89 |
Data sourced from Guo J, et al. Chemistry. 2019.[1]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of Alcohols with this compound
-
To a polytetrafluoroethylene (PTFE) tube, add the alcohol (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and anhydrous toluene (B28343) (2.0 mL).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.24 mmol, 1.2 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.
Protocol 2: Minimizing N-Alkylation Side Reaction for Primary Alcohols
-
To a PTFE tube, add the primary alcohol (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), TBAF(tBuOH)₄ (0.2 mmol, 1.0 equiv), and anhydrous toluene (2.0 mL).
-
Add DBU (0.24 mmol, 1.2 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Follow steps 4-6 from Protocol 1 for workup and purification.
Visualizations
Caption: Proposed mechanism for this compound-mediated deoxyfluorination.
References
SulfoxFluor Reaction Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing SulfoxFluor reagents. The following information is designed to help optimize reaction conditions, with a specific focus on the role and concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DBU in this compound reactions?
A1: DBU's primary role is to act as a base to deprotonate the alcohol substrate, forming an alcoholate anion. This anion then initiates a nucleophilic addition to the this compound reagent, which is a crucial step in the activation of the alcohol for subsequent nucleophilic substitution (e.g., fluorination or azidation).[1] Without DBU, the reaction often fails to proceed as the alcohol is not sufficiently activated to react with this compound.[2]
Q2: How does DBU concentration affect the reaction yield?
A2: The concentration of DBU is a critical parameter that requires careful optimization. An insufficient amount of DBU can lead to incomplete activation of the alcohol and, consequently, low yields. Conversely, an excessive concentration of DBU can lead to the formation of side products, such as elimination products or the N-alkylation of DBU itself, which can also reduce the yield of the desired product.[1] Optimization is key, and the ideal concentration often depends on the specific substrate (primary vs. secondary alcohol) and the desired transformation (e.g., azidation vs. fluorination).
Q3: What are the typical stoichiometric ratios for DBU in this compound reactions?
A3: The optimal stoichiometry of DBU varies depending on the substrate and the specific this compound-mediated reaction. For instance, in deoxyfluorination reactions, a slight excess of DBU (e.g., 1.2 to 1.6 equivalents) relative to the alcohol is often employed.[1] For deoxyazidation reactions, the amount of DBU can differ for primary and secondary alcohols. For example, successful deoxyazidation of primary alcohols has been reported using 1.8 equivalents of DBU, while secondary alcohols may require a higher amount, such as 4.0 equivalents.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of DBU concentration in this compound reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient DBU: The alcohol substrate is not being effectively deprotonated and activated. | - Increase the equivalents of DBU incrementally (e.g., in 0.2 equivalent increments).- For secondary alcohols, a larger excess of DBU may be necessary compared to primary alcohols.[2] |
| Ineffective Base: While DBU is generally effective, for certain substrates, alternative bases could be considered, although triethylamine (B128534) and pyridine (B92270) have been shown to be ineffective in some cases.[2] | - Confirm the quality and purity of the DBU being used. | |
| Low Yield with Significant Starting Material Remaining | Incomplete Reaction: The reaction may not have reached completion due to suboptimal DBU concentration. | - Increase the equivalents of DBU.- Increase the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Elimination Byproducts (Alkenes) | Excess DBU: DBU is a strong, non-nucleophilic base that can promote E2 elimination, particularly with secondary alcohols or substrates prone to elimination. | - Reduce the amount of DBU.- Consider lowering the reaction temperature. |
| Formation of N-Alkylated DBU | High Reactivity of Sulfonimidate Ester: The intermediate formed after the alcohol's reaction with this compound can be highly reactive and may be trapped by DBU, especially with primary alcohols.[1] | - In deoxyfluorination, the addition of an external fluoride (B91410) source like TBAF•(tBuOH)4 can sometimes suppress this side reaction by accelerating the desired fluorination.[1]- Carefully control the stoichiometry of DBU. |
| Reaction Works for Primary Alcohols but Fails for Secondary Alcohols | Steric Hindrance and Reactivity: Secondary alcohols are sterically more hindered and may require more forcing conditions for activation. | - Significantly increase the equivalents of both this compound and DBU. For example, moving from 2.2 to 2.8 equivalents of this compound and increasing DBU to 4.0 equivalents has been shown to improve yields for secondary alcohols.[2] |
Quantitative Data Summary
The following tables summarize optimized reaction conditions from literature for this compound-mediated deoxyazidation and deoxyfluorination reactions, highlighting the role of DBU concentration.
Table 1: Optimization of Deoxyazidation of a Primary Alcohol [2]
| Entry | This compound (equiv) | NaN₃ (equiv) | DBU (equiv) | Yield (%) |
| 1 | 1.0 | 2.0 | 1.2 | 59 |
| 2 | 1.5 | 2.0 | 1.2 | 71 |
| 3 | 2.0 | 3.0 | 1.5 | 78 |
| 4 | 2.2 | 4.0 | 1.8 | 84 |
Table 2: Optimization of Deoxyazidation of a Secondary Alcohol [2]
| Entry | This compound (equiv) | NaN₃ (equiv) | DBU (equiv) | Yield (%) |
| 1 | 2.2 | 2.0 | 2.5 | 38 |
| 2 | 2.5 | 2.0 | 3.0 | 52 |
| 3 | 2.8 | 2.0 | 3.5 | 61 |
| 4 | 2.8 | 2.0 | 4.0 | 84 |
Table 3: Optimization of Deoxyfluorination of an Alcohol [1]
| Entry | This compound (equiv) | DBU (equiv) | Time (min) | Yield (%) |
| 1 | 1.5 | 2.0 | 30 | 72 |
| 2 | 1.2 | 1.6 | 30 | 74 |
| 3 | 1.2 | 1.2 | 10 | 70 |
Experimental Protocols
General Protocol for this compound-Mediated Deoxyazidation of Alcohols [2][3][4]
To a solution of the alcohol (1.0 equiv) in DMF, add NaN₃, this compound, and DBU at room temperature. The reaction mixture is stirred for a specified time (e.g., 12 hours) and monitored by TLC. Upon completion, the reaction is quenched and worked up to isolate the alkyl azide (B81097) product.
-
For Primary Alcohols: Use approximately 2.2 equivalents of this compound, 4.0 equivalents of NaN₃, and 1.8 equivalents of DBU.[2][3][4]
-
For Secondary Alcohols: Use approximately 2.8 equivalents of this compound, 2.0 equivalents of NaN₃, and 4.0 equivalents of DBU.[2][3][4]
General Protocol for this compound-Mediated Deoxyfluorination of Alcohols [1]
To a solution of the alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add this compound (1.2 equiv) and DBU (1.6 equiv) at room temperature. The reaction is typically rapid and can be monitored by TLC or ¹⁹F NMR. The reaction is then worked up to isolate the alkyl fluoride product. For primary alcohols prone to N-alkylation of DBU, the addition of 1.0 equivalent of TBAF•(tBuOH)₄ may improve the yield.[1]
Visualizations
Caption: Proposed reaction pathway for this compound-mediated reactions.
References
Technical Support Center: Deoxyfluorination of Acid-Sensitive Substrates with SulfoxFluor
Welcome to the technical support center for SulfoxFluor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deoxyfluorination of acid-sensitive substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your reactions and overcoming potential obstacles.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deoxyfluorination of acid-sensitive substrates using this compound.
Problem 1: Low to no conversion of the starting material.
| Potential Cause | Recommended Solution |
| Insufficient activation of the alcohol | Ensure the base is of good quality and used in the correct stoichiometry. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the recommended base. For sterically hindered alcohols, a stronger base or longer reaction time may be necessary. |
| Poor quality of this compound | Use freshly purchased or properly stored this compound. The reagent should be a crystalline solid. |
| Inappropriate solvent | Toluene (B28343) and dichloromethane (B109758) are commonly used solvents. Ensure the solvent is anhydrous, as water can react with the reagent. |
| Low reaction temperature | While many reactions proceed at room temperature, sterically hindered or less reactive alcohols may require moderate heating (e.g., 40-50 °C). |
| Competitive reaction with other nucleophilic groups | If the substrate contains other nucleophilic groups (e.g., unprotected amines, thiols), they may compete with the alcohol for reaction with this compound. Protection of these groups may be necessary. |
Problem 2: Cleavage of acid-sensitive protecting groups (e.g., BOC, acetals, silyl (B83357) ethers).
| Potential Cause | Recommended Solution |
| Acidity of the DBU-HF byproduct | The in situ generated DBU-HF salt can be sufficiently acidic to cleave highly sensitive protecting groups.[1] |
| Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Lower reaction temperature: Running the reaction at 0 °C or room temperature may minimize deprotection. | |
| Use a milder base: While DBU is generally optimal, exploring a weaker, non-nucleophilic base in stoichiometric amounts might be beneficial, although this could impact the reaction rate. | |
| Workup conditions | Acidic workup conditions will cleave acid-labile groups. Use a mild basic quench (e.g., saturated aqueous NaHCO₃ solution) and avoid prolonged exposure to silica (B1680970) gel during purification. A buffered silica gel column or alternative purification methods like preparative TLC or reverse-phase chromatography might be necessary. |
Problem 3: Formation of elimination byproducts, especially with secondary alcohols.
| Potential Cause | Recommended Solution |
| Steric hindrance around the reaction center | Sterically hindered secondary alcohols are more prone to elimination. |
| Optimize base and solvent: The choice of base and solvent can influence the ratio of substitution to elimination.[2] While DBU is standard, screening other non-nucleophilic bases might be useful. | |
| Lower reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Substrate electronics | Electron-donating groups beta to the alcohol can promote elimination. |
| This is an inherent property of the substrate. Focus on optimizing reaction conditions to favor SN2 substitution. |
Problem 4: Low yield of the desired fluorinated product with BOC-protected substrates.
| Potential Cause | Recommended Solution |
| Partial deprotection of the BOC group | The DBU-HF byproduct can cause partial deprotection of the BOC group. |
| Careful purification: The purification process can sometimes lead to deprotection. Using a buffered silica gel column or disabling a strong cation exchange (SCX) purification step if used in an automated system can help.[1] | |
| N-alkylation of the deprotected amine | If the BOC group is cleaved, the resulting free amine can react with the activated alcohol intermediate. |
| This is a competing side reaction. Optimizing for minimal BOC deprotection is the primary strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of deoxyfluorination with this compound?
A1: The deoxyfluorination with this compound proceeds via a two-step mechanism. First, the alcohol is activated by a base (typically DBU) and reacts with this compound to form a sulfonimidate ester intermediate. In the second step, the fluoride (B91410) ion, delivered from the DBU-HF salt formed in situ, displaces the sulfonimidate leaving group in an SN2 reaction to yield the corresponding alkyl fluoride with inversion of stereochemistry.[3]
Q2: Is this compound compatible with silyl ether protecting groups like TBS or TIPS?
A2: this compound is generally compatible with silyl ethers under standard reaction conditions. However, the stability of the silyl ether can be influenced by the reaction time and the specific substrate. It is advisable to monitor the reaction closely to avoid any potential desilylation.
Q3: Can I use this compound for the deoxyfluorination of tertiary alcohols?
A3: While this compound is highly effective for primary and secondary alcohols, its application for tertiary alcohols can be more challenging and may lead to elimination as the major pathway.[4] For tertiary alcohols, alternative reagents or methods that favor an SN1-type mechanism might be more suitable.[5]
Q4: What are the main byproducts of the this compound reaction?
A4: The main byproduct is the ammonium (B1175870) salt of N-tosyl-4-chlorobenzenesulfonamide, which is often insoluble in the reaction solvent and can be removed by filtration.[6] Other potential byproducts include elimination products (alkenes) and, in the case of substrates with sensitive groups, deprotected or rearranged products.
Q5: How does this compound compare to other deoxyfluorination reagents like DAST or PyFluor for sensitive substrates?
A5: this compound offers several advantages over reagents like DAST, including being a stable, crystalline solid that is easier and safer to handle.[7] Compared to PyFluor, this compound often exhibits a faster reaction rate.[8] For acid-sensitive substrates, the choice of reagent may depend on the specific functional groups present and may require empirical optimization.
Quantitative Data Summary
The following tables provide a summary of representative yields for the deoxyfluorination of various alcohols with this compound.
Table 1: Deoxyfluorination of Primary and Secondary Alcohols
| Substrate | Product | Yield (%) |
| 1-Octanol | 1-Fluorooctane | 85 |
| 2-Octanol | 2-Fluorooctane | 74 |
| Cyclohexanol | Fluorocyclohexane | 70 |
| 1-Adamantaneethanol | 1-(2-Fluoroethyl)adamantane | 92 |
| Benzyl alcohol | Benzyl fluoride | 88 |
Data compiled from literature sources.[3]
Table 2: Deoxyfluorination of Alcohols with Potentially Sensitive Functional Groups
| Substrate | Protecting Group/Sensitive Moiety | Product | Yield (%) | Notes |
| N-Boc-serine methyl ester | BOC-protected amine, Ester | N-Boc-fluoroserine methyl ester | ~70-80% | Yields can be variable; careful control of reaction time is crucial to prevent BOC deprotection. |
| 4-(tert-Butyldimethylsilyloxy)cyclohexanol | TBS ether | 1-Fluoro-4-(tert-butyldimethylsilyloxy)cyclohexane | ~75% | Generally good stability of the TBS group is observed. |
| 1,3-O-Benzylideneglycerol | Acetal | 2-Fluoro-1,3-O-benzylideneglycerol | ~60% | Acetal stability should be monitored; lower temperatures are recommended. |
Yields are approximate and based on representative examples from the literature and may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for the Deoxyfluorination of a Secondary Alcohol
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To a solution of the secondary alcohol (1.0 equiv) in anhydrous toluene (0.1 M) is added DBU (1.5 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
This compound (1.2 equiv) is then added in one portion.
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The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. For less reactive substrates, the temperature can be increased to 40-50 °C.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol for the Deoxyfluorination of an Alcohol with a BOC-Protected Amine
-
To a solution of the N-Boc protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added DBU (1.2 equiv) under an inert atmosphere.
-
This compound (1.1 equiv) is added portion-wise over 5 minutes.
-
The reaction is stirred at 0 °C and monitored carefully by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the starting material is consumed, the reaction is immediately quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature.
-
Purification is performed promptly by flash column chromatography using a neutral solvent system (e.g., hexanes/ethyl acetate) or on a buffered silica gel column to minimize on-column deprotection.
Visualizations
Caption: Proposed mechanism for this compound-mediated deoxyfluorination.
Caption: A logical workflow for troubleshooting common issues.
Caption: Key relationships between this compound, its advantages, and challenges.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of SulfoxFluor Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from SulfoxFluor reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common purification techniques for products of this compound reactions, such as sulfoximines and sulfonimidoyl fluorides, are flash column chromatography on silica (B1680970) gel, recrystallization, and extraction.[1][2][3] The choice of method depends on the properties of the desired product (e.g., solid or oil), the scale of the reaction, and the nature of the impurities.[3]
Q2: How can I monitor the progress of my this compound reaction and the purity of my product?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product spot.[4] For more detailed analysis of purity, Liquid Chromatography-Mass Spectrometry (LC/MS) can be employed, particularly for polar compounds like sulfoximines. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for characterizing the final product and confirming its purity.
Q3: What are some common impurities in this compound reactions?
A3: Common impurities include unreacted starting materials, the this compound reagent itself, and byproducts from side reactions.[5] In deoxyfluorination reactions, for instance, alkene side products can form via β-elimination, especially with sterically hindered alcohols.[5] If the starting material contains basic or nucleophilic functional groups, these can react with the this compound reagent to form side products.[5]
Q4: My product is a volatile oil. What is the best way to purify it?
A4: For volatile products, purification can be challenging. A simple silica plug filtration can be an effective method to remove non-volatile impurities.[6] When using column chromatography, it is crucial to use optimized solvent mixtures to minimize product loss. For example, mixtures of pentane (B18724) with methyl tert-butyl ether (MTBE) or diethyl ether are often used for volatile sulfonimidoyl fluorides.[6] Care should be taken during solvent removal, using reduced pressure at lower temperatures.[6]
Troubleshooting Guides
Issue 1: Difficulty Removing Unreacted this compound Reagent or Related Byproducts
Symptom: TLC analysis of the crude product shows a persistent spot corresponding to the this compound reagent or its byproducts.
Possible Cause: The this compound reagent and its sulfonamide byproduct can sometimes be challenging to separate from the desired product due to similar polarities.
Solutions:
-
Aqueous Workup: A thorough aqueous workup can help remove some of the more polar byproducts. Washing the organic layer with a saturated sodium bicarbonate solution or brine is a common practice.
-
Optimized Column Chromatography: Carefully select the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Refer to the table below for suggested solvent systems.
Issue 2: Low Yield After Column Chromatography
Symptom: The isolated yield of the desired product after column chromatography is significantly lower than expected.
Possible Causes:
-
Product Adsorption on Silica Gel: Highly polar products, such as some sulfoximines, can strongly adsorb to the silica gel, leading to poor recovery.
-
Product Volatility: As mentioned in the FAQs, volatile products can be lost during solvent evaporation.[6]
-
Product Instability on Silica Gel: Some fluorinated compounds can be unstable on silica gel, leading to decomposition during chromatography.
Solutions:
-
Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent for basic compounds) can help reduce strong adsorption.
-
Using a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or reverse-phase chromatography.
-
Silica Plug Filtration: For a quicker, less harsh purification, a simple plug of silica gel can be used to remove baseline impurities without the risk of significant product loss on a long column.[6]
-
Careful Solvent Removal: When dealing with volatile products, use a rotary evaporator at a lower temperature and pressure.[6]
Issue 3: Product Oiling Out During Recrystallization
Symptom: During the cooling phase of recrystallization, the product separates as an oil instead of forming crystals.
Possible Cause: The solvent system is not ideal for the product, or the solution is too concentrated.
Solutions:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7][10] Experiment with different solvents or solvent mixtures.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy.[7]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[10]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of this compound Products
| Product Type | Stationary Phase | Common Eluent Systems |
| Sulfoximines | Silica Gel | Ethyl Acetate/Hexane, Dichloromethane/Methanol, Acetone/Pentane[1][2][12] |
| Sulfonimidoyl Fluorides | Silica Gel | Pentane/Ethyl Acetate, Pentane/MTBE, Pentane/Diethyl Ether[6] |
| N-Triflyl Sulfoximines | Silica Gel | Ethyl Acetate/Hexane[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, prepare a slurry of silica gel in the initial, non-polar eluent.
-
Packing the Column: Pour the silica gel slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization (Single Solvent)
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[7][10]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SulfoxFluor Reaction Efficiency: A Technical Support Guide to Solvent Selection
Welcome to the Technical Support Center for SulfoxFluor Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound reactions, with a specific focus on the critical role of solvent choice in achieving high efficiency and minimizing side reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions that can be attributed to the solvent.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Solvent Polarity: The solvent may not adequately solubilize the reactants or stabilize the transition state. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions involving sulfonyl fluorides.[1] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724).[1] In some cases, such as deoxyfluorination, toluene (B28343) has been used effectively.[2] |
| Solvent Reactivity: The solvent may be reacting with the this compound reagent or other components of the reaction mixture. | Ensure the chosen solvent is inert under the reaction conditions.[1] Avoid solvents known to react with fluorinating agents, such as DMF, pyridine, and DMSO with reagents like Selectfluor, which can lead to exothermic reactions.[3] | |
| Poor Solubility of Reagents: The this compound reagent, substrate, or base may not be fully dissolved, leading to a heterogeneous reaction mixture and reduced reaction rate. | If precipitation is observed, gentle heating or sonication can be used to aid dissolution.[4] For certain formulations, co-solvents like DMSO, PEG300, and Tween-80 can be employed.[4] | |
| Formation of Unexpected Byproducts | Elimination Side Reaction: The use of a strong base in a particular solvent can promote the formation of elimination byproducts instead of the desired substitution product.[1][2] | Consider using a milder or non-nucleophilic base. Lowering the reaction temperature can also disfavor the elimination pathway.[1] |
| Reaction with Solvent: The solvent itself may be participating in the reaction, leading to solvent-related impurities. | Select a solvent that is known to be inert to the reaction conditions.[1] | |
| Reaction Fails to Proceed | Absence of Base: A suitable base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is often crucial for the activation of the alcohol substrate. Without it, the reaction may not proceed even if this compound is consumed.[5] | Ensure the appropriate base is included in the reaction mixture at the correct stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound reactions?
A1: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are frequently good choices for nucleophilic substitution reactions with sulfonyl fluorides, including those with this compound.[1] However, the optimal solvent is substrate-dependent. For instance, in a study on deoxyazidation, DMF was found to be a suitable solvent, while DMSO, toluene, and acetonitrile did not lead to improved yields.[5] For deoxyfluorination reactions, toluene has been successfully used.[2]
Q2: How does the solvent affect the reaction rate?
A2: The choice of solvent can significantly impact reaction rates.[1] In SN2-type reactions, which are relevant to the this compound mechanism, polar aprotic solvents can increase the reactivity of the nucleophile by not forming a strong "solvent cage" around it, as protic solvents do.[6][7] This leads to a faster reaction.
Q3: Can I use protic solvents for this compound reactions?
A3: Protic solvents (e.g., water, alcohols) are generally not recommended for this compound reactions. They can solvate and deactivate the anionic nucleophile through hydrogen bonding, thereby slowing down the desired SN2 reaction.[6][7]
Q4: My starting material is not soluble in the recommended solvents. What should I do?
A4: If solubility is an issue, you can try a co-solvent system. For example, mixtures including DMSO, PEG300, and Tween-80 have been used to solubilize this compound.[4] Gentle heating or sonication can also help to dissolve the reactants.[4] However, always ensure that the chosen co-solvents are compatible with the reaction conditions.
Q5: How can I minimize the formation of elimination byproducts?
A5: The formation of elimination byproducts is often favored by strong bases and higher temperatures.[1] To minimize this, you can:
-
Use a milder or non-nucleophilic base.
-
Run the reaction at a lower temperature.[1]
-
The choice of solvent can also influence the substitution/elimination ratio.
Data on Solvent Effects in a Deoxyazidation Reaction
The following table summarizes the effect of different solvents on the yield of a model deoxyazidation reaction of a secondary alcohol using this compound.
| Entry | Solvent | Yield of Azide Product (%) |
| 1 | DMF | 84 |
| 2 | DMSO | < 84 |
| 3 | Toluene | < 84 |
| 4 | CH₃CN | < 84 |
| Data adapted from a study on this compound-mediated deoxyazidation. The yields in DMSO, Toluene, and CH₃CN were reported to not be better than in DMF.[5] |
Experimental Protocols
General Procedure for a this compound-Mediated Deoxyazidation of an Alcohol
This protocol is a generalized procedure based on published methods.[5]
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 eq).
-
Dissolution: Dissolve the alcohol in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add NaN₃ (2.0 eq) and this compound (2.8 eq for secondary alcohols, optimized for primary alcohols).
-
Base Addition: Add DBU (4.0 eq for secondary alcohols, optimized for primary alcohols) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS, or ¹⁹F NMR).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Logic
Experimental Workflow for this compound Reaction
Caption: General experimental workflow for a this compound-mediated reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Addressing elimination byproducts in secondary alcohol fluorination
Welcome to the technical support center for the fluorination of secondary alcohols. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly the formation of elimination byproducts, encountered during these critical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the fluorination of secondary alcohols?
A1: The most prevalent byproduct in the deoxyfluorination of secondary alcohols is the corresponding alkene, resulting from an elimination reaction (E1 or E2 mechanism) competing with the desired nucleophilic substitution (SN1 or SN2).[1][2] Other potential side products can include rearrangement products, especially with reagents like DAST that can promote cationic rearrangements, and chlorinated byproducts if chlorinated solvents or certain reagents are used.[3][4]
Q2: How does the choice of fluorinating reagent affect the formation of elimination byproducts?
A2: The choice of fluorinating reagent is critical in controlling the amount of elimination. Reagents like Diethylaminosulfur Trifluoride (DAST) are known to frequently produce significant amounts of elimination byproducts.[5] Modern reagents such as PyFluor, AlkylFluor, and PhenoFluor have been developed to be more selective and generally afford less elimination.[6][7] For instance, PyFluor is noted for producing considerably fewer elimination byproducts compared to DAST.
Q3: What is the general mechanism for the deoxyfluorination of a secondary alcohol?
A3: The general mechanism involves the activation of the hydroxyl group to create a good leaving group, which is then displaced by a fluoride (B91410) ion.[8] For sulfur-based reagents like DAST, an intermediate alkoxyaminosulfur difluoride is formed.[9] For reagents like PyFluor, the reaction, often in the presence of a base like DBU, proceeds through a pyridinesulfonate intermediate, which is then displaced by fluoride in an SN2 reaction.[8][9]
Q4: How does the structure of the secondary alcohol substrate influence the rate of elimination?
A4: The structure of the alcohol substrate plays a significant role.[10] Sterically hindered secondary alcohols, such as those with β, β'-dibranched substitution, may react slower or not at all.[11] Substrates prone to forming stable carbocations are more susceptible to elimination, particularly under conditions that favor an E1 mechanism.[10] The acidity of the β-protons also plays a role; more acidic protons can be more easily abstracted by a base, favoring an E2 elimination pathway.[2]
Q5: Can reaction conditions be modified to suppress elimination?
A5: Yes, several reaction parameters can be optimized. Lowering the reaction temperature can sometimes reduce elimination, although some reagents require heating for activation.[1] The choice of solvent is also important; solvents like toluene (B28343), dioxane, and CH2Cl2 are commonly used.[11] The addition of a non-nucleophilic base can be beneficial, and in some cases, the addition of a fluoride source like KF can reduce elimination byproducts.[11] Interestingly, for some substrates, increasing the reaction temperature has been shown to reduce elimination.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of elimination byproduct | The chosen fluorinating reagent is prone to causing elimination (e.g., DAST).[5] | Switch to a more selective reagent like PyFluor or AlkylFluor.[6] |
| The reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature).[12] | |
| The substrate is highly prone to elimination (e.g., forms a stable carbocation).[10] | Consider a milder fluorinating reagent or a different synthetic route. A method using non-basic O-H activation may suppress elimination.[13] | |
| The base used is too strong or sterically unhindered, promoting E2 elimination. | Use a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | |
| Low or no conversion to the fluorinated product | The fluorinating reagent is not sufficiently reactive for the specific substrate. | Increase the reaction temperature or switch to a more reactive fluorinating agent.[6] |
| The alcohol is sterically hindered.[11] | A longer reaction time or a more potent fluorination system may be required. | |
| The presence of water is deactivating the reagent. | Ensure all reagents and solvents are anhydrous.[6] | |
| Formation of unexpected byproducts (e.g., rearrangements) | The reaction conditions are promoting cationic intermediates (common with DAST).[4] | Use a reagent less prone to generating carbocations, such as PyFluor. |
| The solvent is participating in the reaction. | Use a non-reactive, anhydrous solvent.[11] |
Quantitative Data Summary
The following table summarizes the performance of different fluorinating reagents in the conversion of a secondary steroidal alcohol, highlighting the varying yields of the desired fluorinated product and the elimination byproduct.
| Reagent | Substrate | Product Yield (%) | Elimination Byproduct (%) | Reaction Conditions | Citation(s) |
| DAST | Secondary Steroidal Alcohol | 47 | 44 | Not specified | [9] |
| PyFluor | Secondary Steroidal Alcohol | 79 | <5 | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, 50 °C, 48h | [9] |
Key Experimental Protocols
General Protocol for Deoxyfluorination using PyFluor
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol using PyFluor and DBU.[8]
Materials:
-
Secondary alcohol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the secondary alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Deoxyfluorination using DAST
This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol using DAST. Caution: DAST is moisture-sensitive, corrosive, and can decompose violently upon heating.[9][12]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the secondary alcohol in anhydrous CH₂Cl₂ in a flask under an inert atmosphere and cool to -78 °C.
-
Slowly add DAST to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism of alcohol fluorination with PyFluor.
Caption: Troubleshooting workflow for secondary alcohol fluorination.
References
- 1. reddit.com [reddit.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. DAST - Enamine [enamine.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of substrate on elimination reaction | Filo [askfilo.com]
- 11. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 13. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
Stability and storage of the SulfoxFluor reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of the SulfoxFluor reagent.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is a crystalline compound that is considered bench-stable and can be handled without highly specialized techniques.[1][2][3] For optimal long-term stability, it is recommended to store the reagent in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed to prevent exposure to atmospheric moisture.
Q2: How should I store solutions of this compound?
A: Solutions of this compound are less stable than the solid form and should be prepared fresh for best results. If a stock solution needs to be stored, it is recommended to keep it at -20°C and use it within one month. Always store solutions in a tightly sealed container to minimize exposure to moisture and air.
Q3: Is this compound sensitive to moisture?
A: Yes, like other sulfonyl fluorides, this compound is susceptible to hydrolysis.[6] It is crucial to handle the reagent under anhydrous (dry) conditions and to store it in a manner that minimizes contact with atmospheric moisture.[7] Hydrolysis can lead to the degradation of the reagent and the formation of byproducts that may interfere with your reaction.
Q4: What materials are incompatible with this compound?
A: this compound should not be stored or handled with water, acids, strong bases, strong oxidizing agents, and alcohols, as these can promote its decomposition.[6]
Stability and Degradation
Q5: How thermally stable is this compound?
A: this compound exhibits high thermal stability. Differential Scanning Calorimetry (DSC) analysis has shown that it does not decompose in the range of 0–330°C, indicating a good safety profile for applications at typical reaction temperatures.[8]
Q6: What are the signs of this compound degradation?
A: Degradation of this compound, primarily through hydrolysis, will result in a decrease in its purity. This can be analytically determined by techniques such as ¹⁹F NMR spectroscopy, which can reveal the presence of impurity peaks. A noticeable decrease in the yield or efficiency of your fluorination reaction can also be an indicator of reagent degradation.
Q7: What are the hazardous decomposition products of this compound?
A: Upon decomposition, this compound can release hazardous substances including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[4] All handling and disposal should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Experiments
Q8: I am observing low yields in my deoxyfluorination reaction. What are the possible causes?
A: Low yields can stem from several factors:
-
Reagent Quality: The this compound reagent may have degraded due to improper storage and exposure to moisture.
-
Reaction Conditions: The reaction may not be running under optimal conditions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Stoichiometry: The equivalents of this compound and the base may need to be optimized for your specific substrate.
-
Side Reactions: The formation of side products can consume your starting material and lower the yield of the desired product.
Q9: What are the common side products in reactions with this compound?
A: Common side products include:
-
Elimination products: Particularly with secondary and tertiary alcohols, elimination to form an alkene can compete with fluorination.[8]
-
N-alkylation of the base: The highly reactive sulfonimidate ester intermediate can be trapped by the base (e.g., DBU), especially when using primary alcohols.[8]
-
Hydrolysis byproducts: If there is moisture in the reaction, the reagent can hydrolyze.
Q10: How can I minimize the formation of elimination side products?
A: The choice of base and reaction conditions can influence the selectivity between fluorination and elimination. For substrates prone to elimination, it is advisable to use a non-nucleophilic, sterically hindered base and to maintain a low reaction temperature.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Recommended Storage Temperature | Shelf Life | Key Considerations |
| Solid | Room Temperature (cool, dry place) | Stable for extended periods | Keep container tightly sealed to protect from moisture.[4][5] |
| Solution | -20°C | Use within one month | Prepare fresh when possible; store under an inert atmosphere. |
Table 2: Thermal Stability of this compound
| Analytical Method | Decomposition Temperature | Reference |
| Differential Scanning Calorimetry (DSC) | > 330°C | [8] |
Experimental Protocols
Protocol 1: Quality Control of Solid this compound using ¹⁹F NMR
Objective: To assess the purity of the this compound reagent and check for signs of degradation.
Materials:
-
This compound sample
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR tube
-
Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in the anhydrous NMR solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum.
-
Analysis:
-
The ¹⁹F NMR spectrum of pure this compound should show a single sharp peak.
-
Integrate the peak corresponding to this compound and the peak of the internal standard.
-
Calculate the purity of the this compound sample based on the known concentration of the internal standard and the integral values.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in SulfoxFluor azidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during SulfoxFluor azidation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound-mediated deoxyazidation of alcohols, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound azidation reaction showing low or no conversion?
Answer: Low or no conversion in this compound azidation can be attributed to several factors, ranging from reagent quality and reaction setup to the nature of your substrate. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low conversion rates in this compound azidation.
Question: I am observing the formation of a significant amount of alkyl fluoride (B91410) byproduct. How can I minimize this?
Answer: The formation of an alkyl fluoride byproduct indicates that the fluoride ion, released from this compound, is competing with the azide (B81097) ion as a nucleophile. This is typically due to an insufficient concentration of the azide nucleophile.
Solution:
-
Increase Sodium Azide (NaN₃) Stoichiometry: For primary alcohols, using at least 4.0 equivalents of NaN₃ is recommended to outcompete the fluoride ion.[1][2] Reducing the equivalents of NaN₃ can lead to the formation of the alkyl fluoride.[2]
Question: My reaction with a secondary alcohol is sluggish and gives a low yield. What should I do?
Answer: Secondary alcohols are generally less reactive than primary alcohols in this transformation and may require adjusted reaction conditions.
Solutions:
-
Increase Reagent Stoichiometry: For secondary alcohols, it is often necessary to increase the equivalents of both this compound (to ~2.8 equiv) and DBU (to ~4.0 equiv).[1][3]
-
Optimize Reaction Time: A longer reaction time (e.g., 12 hours) may be required for complete conversion.[2]
Question: Are there any bases other than DBU that can be used?
Answer: While 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is the recommended and most effective base for this reaction, studies have shown that other bases like triethylamine and pyridine are not effective and result in no formation of the desired azide product.[1][2] It is crucial to use a strong, non-nucleophilic base like DBU.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the this compound azidation?
A1: The reaction is proposed to proceed through the following pathway:
-
The base (DBU) deprotonates the alcohol.
-
The resulting alkoxide attacks the sulfur center of this compound to form a sulfonimidate ester intermediate.
-
The azide ion (from NaN₃) then displaces the sulfonimidate group via an Sₙ2 reaction to yield the final alkyl azide product.[2]
Proposed Reaction Mechanism
Caption: Proposed mechanism for this compound-mediated deoxyazidation of alcohols.
Q2: What is the optimal solvent for this reaction?
A2: Dimethylformamide (DMF) is generally the recommended solvent for this compound azidation reactions.[1][4]
Q3: Can this method be used for the late-stage functionalization of complex molecules?
A3: Yes, the this compound deoxyazidation protocol has been successfully applied to the late-stage functionalization of natural products and pharmaceutically relevant molecules, demonstrating its utility in complex chemical syntheses.[1][5]
Q4: Is this compound stable?
A4: this compound is a stable crystalline compound that can be handled in the air.[6]
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Azidation
| Alcohol Type | This compound (equiv.) | NaN₃ (equiv.) | DBU (equiv.) | Solvent | Typical Time | Reference |
| Primary | 2.2 | 4.0 | 1.8 | DMF | 1-12 h | [1][3] |
| Secondary | 2.8 | 2.0 | 4.0 | DMF | 12 h | [1][2][3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Poor reagent quality, insufficient stoichiometry, presence of moisture, incorrect base. | Verify reagent purity and stoichiometry, ensure anhydrous conditions, use DBU as the base. |
| Alkyl Fluoride Byproduct | Insufficient azide concentration. | Increase the equivalents of NaN₃ (to ≥ 4.0 for primary alcohols).[2] |
| Low Yield with Secondary Alcohols | Lower reactivity of the substrate. | Increase equivalents of this compound and DBU; extend reaction time.[1][2] |
| Elimination Byproduct | Substrate prone to elimination. | This compound generally gives low elimination; however, if observed, consider alternative methods if the substrate is highly susceptible. Perfluorobutanesulfonyl fluoride (PBSF) may lead to more elimination.[2] |
Experimental Protocols
General Procedure for Deoxyazidation of a Primary Alcohol
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the primary alcohol (0.2 mmol, 1.0 equiv) is dissolved in anhydrous DMF (0.2 M). To this solution are added NaN₃ (4.0 equiv), this compound (2.2 equiv), and DBU (1.8 equiv). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., extraction and column chromatography).[1][3]
General Procedure for Deoxyazidation of a Secondary Alcohol
To a flame-dried round-bottom flask under an inert atmosphere, the secondary alcohol (0.2 mmol, 1.0 equiv) is dissolved in anhydrous DMF (0.2 M). NaN₃ (2.0 equiv), this compound (2.8 equiv), and DBU (4.0 equiv) are then added sequentially. The mixture is stirred at room temperature for approximately 12 hours or until the starting material is consumed as indicated by TLC or LC-MS analysis. The workup and purification follow standard laboratory procedures.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-enabled deoxyazidation of alcohols with NaN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Scale-Up Synthesis of SulfoxFluor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating risks during the scale-up synthesis of SulfoxFluor (N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride).
Frequently Asked Questions (FAQs)
Q1: What is the most significant safety risk during the scale-up synthesis of this compound, and how can it be mitigated?
A1: The most critical safety risk is the potential for explosion when using anhydrous chloramine-T, which is a strong oxidant.[1][2] This risk is significantly heightened by the need for drying and heating during the process. To mitigate this, it is highly recommended to use chloramine-T trihydrate instead of its anhydrous form.[1][2] The use of the trihydrate streamlines the process and avoids the hazardous drying and heating steps, thereby preventing potential explosions.[1][2]
Q2: I am observing a decrease in the reaction rate of the final fluoro/chloro-exchange step as I increase the scale of the synthesis. What could be the cause, and how can I address it?
A2: A decrease in the rate of the fluoro/chloro-exchange reaction at a larger scale is a known issue.[1] This can be attributed to mass transfer limitations in a larger reaction volume. To counteract this, you can increase the catalyst loading. For instance, on a hectogram scale, enhancing the 18-crown-6 (B118740) catalyst loading to 2 mol % can help recover the reaction rate.[1]
Q3: My imidation step is giving inconsistent yields. What are the likely causes?
A3: Inconsistent yields in the imidation step are often due to the presence of trace amounts of hydrochloric acid (HCl) and thionyl chloride (SOCl₂) in the sulfinyl chloride intermediate.[1] These acidic impurities can promote a side reaction, the oxidation of the sulfinyl chloride to the corresponding sulfonyl chloride by chloramine-T, especially in the presence of water.[1] To ensure reproducible and acceptable yields, it is crucial to remove these trace impurities by co-distillation with a suitable solvent like toluene (B28343) or hexane (B92381) before proceeding with the imidation.[1]
Q4: What are the main advantages of the modified, scalable synthesis protocol for this compound?
A4: The modified protocol offers several advantages for large-scale production:
-
Enhanced Safety: It eliminates the risk of explosion by using chloramine-T trihydrate.[1][2]
-
Improved Efficiency: The process is streamlined by avoiding the need to prepare anhydrous chloramine-T.[1]
-
Operational Simplicity: It involves a continuous operation without the need for isolation and purification of all intermediates, which simplifies handling.[1]
-
Cost-Effectiveness: The starting materials, including 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride (B91410), are readily available and inexpensive.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Imidation Step | Presence of residual HCl or SOCl₂ in the sulfinyl chloride intermediate, leading to a competitive oxidation side reaction.[1] | Perform a co-distillation of the crude sulfinyl chloride with toluene or hexane to remove volatile acidic impurities before reacting with chloramine-T trihydrate.[1] |
| Incomplete reaction. | Ensure adequate stirring and reaction time. Monitor the reaction progress by TLC or NMR if possible. | |
| Slow Fluoro/Chloro-Exchange at Scale | Mass transfer limitations in larger reaction vessels.[1] | Increase the catalyst (18-crown-6) loading to 2 mol % to enhance the reaction rate.[1] Ensure efficient stirring to improve mixing. |
| Incomplete Conversion in Fluoro/Chloro-Exchange | Insufficient amount or activity of potassium fluoride (KF). | Ensure KF is finely powdered and dry. Use a slight excess of KF. |
| Catalyst deactivation. | Use a fresh batch of 18-crown-6. | |
| Product Contaminated with Starting Sulfonimidoyl Chloride | Incomplete fluoro/chloro-exchange reaction. | Prolong the reaction time or increase the temperature slightly. Increase the amount of KF and/or catalyst. |
| Formation of Undesired Byproducts | Side reactions due to impurities in starting materials or reagents. | Use high-purity starting materials. Ensure solvents are anhydrous where specified in the protocol. |
| Thermal decomposition of intermediates. | Avoid excessive temperatures during distillations or reaction work-ups. The crude sulfinyl chloride can be used without distillation to avoid thermal decomposition.[1] | |
| Difficulty in Product Crystallization | Presence of impurities that inhibit crystallization. | Ensure the crude product is sufficiently pure before attempting crystallization. Consider washing the crude product with a suitable solvent to remove soluble impurities. |
| Incorrect solvent system or conditions for crystallization. | Follow the recommended crystallization procedure: crystallization from acetonitrile (B52724) in the presence of water has been shown to be effective.[1] |
Quantitative Data
Table 1: Effect of Scale on the Synthesis of 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (5)
| Scale | Starting Material (4-chlorobenzenesulfinic acid) | Overall Yield of Compound 5 | Reference |
| Small Scale | 10 g | 79% | [1] |
| Large Scale | 100 g | 69% | [1] |
Table 2: Effect of Scale and Catalyst Loading on the Fluoro/Chloro-Exchange Reaction
| Entry | Scale of Compound 5 | 18-crown-6 Loading | Reaction Time | Yield of this compound (1) | Observation | Reference |
| 1 | Small Scale | 1 mol % | Shorter | High | - | [1] |
| 2 | Larger Scale | 1 mol % | Slightly Prolonged | Higher Isolated Yield | The reaction rate decreased as the scale increased. | [1] |
| 3 | Larger Scale | 2 mol % | - | - | The reaction rate was recovered. | [1] |
| 4 | Hectogram Scale | 2 mol % | - | 97.5% (isolated) | - | [1] |
Experimental Protocols
Hectogram-Scale Synthesis of this compound
This protocol is adapted from a modified and scalable synthesis method.[1]
Step 1-4: Synthesis of 4-Chloro-N-tosylbenzenesulfonimidoyl Chloride (5)
This part of the synthesis is performed as a continuous operation without isolating the intermediates.
-
Reduction of 4-chlorobenzenesulfonyl chloride (2): Prepare a solution of sodium sulfite (B76179) and sodium bicarbonate in water. Add 4-chlorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 40 °C. Stir until the reaction is complete.
-
Acidification: Cool the reaction mixture and slowly add concentrated HCl to precipitate 4-chlorobenzenesulfinic acid (6).
-
Chlorination: To the suspension of the sulfinic acid, add toluene and cool the mixture in an ice-NaCl bath. Slowly add thionyl chloride (SOCl₂). After the addition, stir the mixture at 0-5 °C and then at room temperature.
-
Removal of Volatiles and Imidation: Concentrate the mixture by vacuum distillation to remove volatile materials. Add toluene and concentrate again to ensure the removal of trace HCl and SOCl₂. To the resulting solution, add chloramine-T trihydrate and heat the mixture. After the reaction is complete, cool the mixture and add acetonitrile to precipitate the product, 4-chloro-N-tosylbenzenesulfonimidoyl chloride (5).
Step 5: Fluoro/Chloro-Exchange to Yield this compound (1)
-
To a solution of compound 5 in acetonitrile, add potassium fluoride (KF) and 18-crown-6 (2 mol %).
-
Heat the mixture and stir until the reaction is complete (monitor by TLC or NMR).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the crude product from acetonitrile in the presence of water to afford pure this compound (1).
Visualizations
Caption: Scalable synthesis workflow for this compound.
Caption: Troubleshooting logic for low imidation yield.
References
Validation & Comparative
Deoxyfluorination reagents SulfoxFluor and PyFluor go head-to-head in a comparative guide for researchers.
A detailed analysis of the fluorination rate and efficiency of SulfoxFluor and PyFluor, two prominent reagents in medicinal chemistry and drug development, reveals significant differences in their performance. This guide offers a comprehensive comparison of their reaction kinetics, yields, and substrate scope, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
This compound has emerged as a significantly faster deoxyfluorination reagent compared to PyFluor.[1][2] Experimental evidence demonstrates that for the same secondary alcohol substrate, this compound can achieve a 74% yield in just 30 minutes at room temperature, whereas PyFluor yields only trace amounts of the fluorinated product under identical conditions.[1] This superior reaction rate of this compound is a key advantage, potentially reducing reaction times and improving laboratory workflow.[1][3]
Performance Comparison: this compound vs. PyFluor
The efficiency of a deoxyfluorination reagent is paramount for its practical application. The following tables provide a summary of the performance of this compound and PyFluor across a range of primary and secondary alcohol substrates.
Table 1: Deoxyfluorination of Secondary Alcohols
| Substrate | Reagent | Yield (%) | Time | Temperature (°C) | Reference |
| 1-Phenylethanol | This compound | 74 | 30 min | RT | [1] |
| 1-Phenylethanol | PyFluor | Trace | 30 min | RT | [1] |
| Cyclopentanol derivative | SF-2 (this compound analog) | 64 | 2 h | RT | [4] |
| Cyclopentanol derivative | PyFluor | 26 | 12 h | RT | [4] |
| Strained cyclic alcohol | SF-3 (this compound analog) | 58 | - | - | [4] |
| Strained cyclic alcohol | PyFluor | 3 | - | - | [4] |
Table 2: Deoxyfluorination of Primary Alcohols
| Substrate | Reagent | Yield (%) | Time | Temperature (°C) | Reference |
| 2-Phenyl-1-ethanol | This compound | 92 | 10 min | RT | [1] |
| 1-Octanol | PyFluor | 95 | 48 h | RT | [5] |
| Geraniol | PyFluor | 85 | 48 h | RT | [5] |
| Complex alcohol A12 | SF-2 (this compound analog) | 76 | - | - | [4] |
| Complex alcohol A12 | PyFluor | 28 | - | - | [4] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for deoxyfluorination reactions using this compound and PyFluor.
This compound General Procedure
To a solution of the alcohol (0.2 mmol, 1.0 equiv) in anhydrous toluene (B28343) (2.0 mL) in a polytetrafluoroethylene (PTFE) tube is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv). This compound (1.2 equiv) is then added in one portion, and the reaction mixture is stirred at room temperature. For primary alcohols, the reaction is typically complete within 10-30 minutes. For secondary alcohols, the reaction time is generally around 30 minutes. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.[1] For certain primary alcohols, the addition of 1.0 equivalent of TBAF(tBuOH)4 can improve yields by 10-20%.[1]
PyFluor General Procedure
In a vial, the alcohol (1.0 equiv) is dissolved in an anhydrous solvent (e.g., toluene or THF). To this solution, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) is added, followed by PyFluor (1.1 equiv). The reaction mixture is stirred at room temperature. Most reactions proceed at room temperature, although cyclic or sterically hindered substrates may require moderate heating. The reaction is monitored by TLC or LC-MS. Over a typical reaction, the sulfonate ester forms quantitatively within minutes and is then gradually converted to the product within 48 hours. Upon completion, the crude reaction mixture can be purified by passing it through a short silica column to remove ionic byproducts.[5]
Reaction Mechanisms and Workflows
The proposed reaction pathways for both this compound and PyFluor involve the activation of the alcohol followed by nucleophilic substitution by fluoride. The diagrams below illustrate these mechanisms and a general experimental workflow.
Caption: Proposed mechanism for this compound deoxyfluorination.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
SulfoxFluor vs. PBSF: A Comparative Guide to Fluorine Economy in Deoxyfluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a key transformation in this endeavor. The choice of fluorinating agent is critical, impacting not only the reaction's efficiency and substrate scope but also its overall sustainability, particularly concerning "fluorine economy"—the efficiency with which fluorine atoms from the reagent are incorporated into the product. This guide provides an objective, data-driven comparison of two prominent deoxyfluorinating agents: N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410) (SulfoxFluor) and n-perfluorobutanesulfonyl fluoride (PBSF).
At a Glance: Key Performance Metrics
| Feature | This compound | PBSF (n-Perfluorobutanesulfonyl Fluoride) |
| Fluorine Economy (in application) | High | Low |
| Fluorine Content by Mass | ~5.5% | ~56.6% |
| Reaction Rate | Rapid | Rapid |
| Selectivity (Fluorination vs. Elimination) | High | Moderate to Low |
| Byproducts | Benign sulfonamide derivatives | Perfluorobutanesulfonate (B13733166) salts (PFBS) |
| Handling and Stability | Bench-stable crystalline solid | Volatile liquid |
Deeper Dive: Fluorine Economy Analysis
Fluorine economy is a critical metric for assessing the sustainability and cost-effectiveness of a fluorinating agent. It encompasses not only the efficiency of fluorine transfer in the desired reaction but also the atom economy of the reagent's synthesis.
Fluorine Utilization in Deoxyfluorination
This compound is explicitly designed for superior fluorine economy.[1][2][3] It possesses a single fluorine atom that is efficiently transferred during the deoxyfluorination process. In contrast, PBSF has a high fluorine content by mass, with nine fluorine atoms on its perfluorobutyl chain that remain in the byproduct, perfluorobutanesulfonate (PFBS), and are not incorporated into the desired product.[1] This inherent structural difference makes this compound a more fluorine-economical choice for deoxyfluorination reactions.
Synthesis and Atom Economy
A holistic view of fluorine economy must also consider the synthesis of the reagents themselves.
This compound Synthesis: this compound can be prepared on a large scale from inexpensive and readily available starting materials: 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride.[4] The overall yield for this multi-step synthesis is reported to be approximately 63%.[4][5] While the synthesis involves several steps, the starting materials are not heavily fluorinated, contributing to a more favorable overall fluorine economy from raw materials.
PBSF Synthesis: PBSF is produced via the electrochemical fluorination (ECF) of sulfolane (B150427) in anhydrous hydrogen fluoride.[6] This process, while a direct method to introduce multiple fluorine atoms, is energy-intensive and can lead to a range of byproducts, including perfluorosulfolane and polymeric materials, which can affect the overall yield and purity.[7] The high energy input and potential for byproduct formation in the ECF process are significant considerations in the overall sustainability of PBSF.
The logical relationship for evaluating the fluorine economy of these two reagents is outlined in the diagram below.
Caption: Logical workflow for comparing the fluorine economy of this compound and PBSF.
Experimental Data: A Head-to-Head Comparison
A direct comparison of this compound and PBSF in the deoxyfluorination of a model secondary alcohol demonstrates the superior performance of this compound in terms of both yield and selectivity.
| Reagent | Yield of Fluorinated Product | Fluorination:Elimination Ratio |
| This compound | 74% | 20:1 |
| PBSF | 62% | Not explicitly stated, but elimination is a known issue |
Data sourced from a comparative study on the deoxyfluorination of 1-phenylethanol.[1]
Experimental Protocols
Deoxyfluorination of a Secondary Alcohol with this compound
This protocol is adapted from the work of Guo et al. (2019).[1]
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv)
-
This compound (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous toluene, add DBU at room temperature under an inert atmosphere.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Deoxyfluorination of a Secondary Alcohol with PBSF
This protocol is based on established methods for deoxyfluorination using PBSF.[8][9]
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv)
-
n-Perfluorobutanesulfonyl fluoride (PBSF) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous toluene, add DBU at room temperature under an inert atmosphere.
-
Add PBSF dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. Note that purification may be complicated by the presence of elimination byproducts.[7]
The experimental workflow for a typical deoxyfluorination reaction is depicted below.
Caption: A generalized workflow for a typical deoxyfluorination reaction.
Conclusion
For researchers, scientists, and drug development professionals, the choice of a deoxyfluorinating agent has significant implications for both synthetic efficiency and environmental impact. While both this compound and PBSF are effective reagents for the conversion of alcohols to alkyl fluorides, this compound demonstrates a clear advantage in terms of fluorine economy. This superiority stems from its design, which ensures the efficient transfer of its single fluorine atom, and a synthesis route that relies on less heavily fluorinated precursors. In contrast, the high fluorine content of PBSF is largely wasted in the form of perfluorinated byproducts. Furthermore, this compound often provides higher yields and greater selectivity, simplifying purification and improving overall process efficiency. For these reasons, this compound is a more sustainable and economical choice for modern medicinal chemistry and drug development.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. This compound - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 7. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 8. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Advantages of SulfoxFluor over traditional deoxyfluorination reagents like DAST
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a molecule can dramatically alter its biological properties, making deoxyfluorination a critical transformation in medicinal chemistry and drug development. For decades, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for converting alcohols to alkyl fluorides. However, its inherent instability and propensity for hazardous decomposition have driven the search for safer and more efficient alternatives. This guide provides an objective comparison of the modern deoxyfluorination reagent, SulfoxFluor (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride), with the traditional reagent, DAST, supported by experimental data.
Performance and Properties: A Head-to-Head Comparison
This compound emerges as a superior reagent in several key aspects, most notably in safety, efficiency, and reaction conditions. Unlike DAST, which is a thermally unstable liquid prone to explosive decomposition, this compound is a bench-stable crystalline solid, enhancing its safety profile for laboratory use.[1][2][3] Furthermore, reactions with this compound can often be conducted at room temperature, a significant advantage over the cryogenic temperatures typically required for DAST to minimize side reactions.[1][4]
From a performance standpoint, this compound frequently provides higher yields and greater selectivity, with a reduced tendency for the elimination and rearrangement side products often observed with DAST.[1][2] This is particularly evident in the deoxyfluorination of complex and sensitive substrates.
Quantitative Data Summary
| Feature | This compound | DAST (Diethylaminosulfur Trifluoride) |
| Physical State | Crystalline Solid | Colorless to orange oil |
| Thermal Stability | Bench-stable | Unstable, especially above 50-70°C; potentially explosive.[2][3] |
| Typical Reaction Temperature | Room Temperature | -78 °C to room temperature[4] |
| Safety Profile | High | Low; corrosive, moisture-sensitive, and potentially explosive.[2][3] |
| Yield (Deoxyfluorination of A12) | 76% (with SF-2, a this compound analog)[5] | 21% (required 10 equivalents)[5] |
| Yield (Deoxyfluorination of 4-Nitrobenzyl alcohol) | High (qualitative) | High (qualitative)[2] |
| Selectivity | High, minimal elimination/rearrangement byproducts.[1] | Prone to elimination and rearrangement side reactions.[2] |
| Substrate Scope | Broad, including complex natural products.[1] | Versatile, but can be limited by substrate sensitivity.[2] |
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the deoxyfluorination of a primary alcohol using both this compound and DAST.
Deoxyfluorination with this compound
This protocol is based on the deoxyfluorination of primary alcohols as described in the literature.[1][6]
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
To a solution of the primary alcohol (0.2 mmol) in anhydrous toluene (1.5 mL) in a PTFE tube, add this compound (0.24 mmol).
-
Add DBU (0.24 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 10 minutes.
-
Upon completion, the reaction mixture can be purified directly by silica (B1680970) gel column chromatography to yield the corresponding alkyl fluoride (B91410).
Deoxyfluorination with DAST
This protocol is a general procedure for the deoxyfluorination of a primary alcohol.[2][4]
Materials:
-
Primary alcohol (1.0 equiv)
-
DAST (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a fume hood, dissolve the primary alcohol (1.0 mmol) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Mechanisms
The differing reactivity and selectivity of this compound and DAST can be attributed to their distinct reaction mechanisms.
This compound Mechanism
The proposed mechanism for deoxyfluorination with this compound involves the initial activation of the alcohol by a base (DBU) to form an alkoxide. This alkoxide then attacks the electrophilic sulfur atom of this compound to form a sulfonimidate ester intermediate. Subsequent nucleophilic attack by the fluoride ion displaces the sulfonimidate group, which is an excellent leaving group, to furnish the alkyl fluoride product with inversion of stereochemistry.[1]
Caption: Proposed mechanism for this compound deoxyfluorination.
DAST Mechanism
The deoxyfluorination mechanism of DAST is believed to proceed through the formation of an alkoxyaminosulfur difluoride intermediate.[2][7] This is followed by a nucleophilic attack by a fluoride ion. Depending on the substrate's structure, this can occur via an SN1 or SN2 pathway. The SN2 pathway results in the inversion of stereochemistry, while an SN1 pathway can lead to rearrangements and loss of stereochemical integrity.[2][7]
Caption: General reaction mechanism for DAST deoxyfluorination.
Conclusion
This compound represents a significant advancement in deoxyfluorination chemistry, offering a safer, more efficient, and often higher-yielding alternative to traditional reagents like DAST. Its operational simplicity at room temperature and high selectivity make it an attractive choice for modern synthetic chemistry, particularly in the context of complex molecule synthesis and late-stage functionalization in drug discovery. While DAST remains a potent fluorinating agent, its hazardous nature necessitates careful handling and consideration of safer alternatives like this compound.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. benchchem.com [benchchem.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
A Mechanistic Showdown: SulfoxFluor vs. Deoxo-Fluor for Deoxyfluorination
In the realm of modern synthetic chemistry, the strategic introduction of fluorine atoms can dramatically alter the properties of a molecule, enhancing its metabolic stability, binding affinity, and lipophilicity. This has made deoxyfluorination, the conversion of alcohols to alkyl fluorides, a cornerstone transformation in drug discovery and materials science. Among the arsenal (B13267) of reagents available for this purpose, SulfoxFluor and Deoxo-Fluor have emerged as prominent players. This guide provides a detailed, data-driven comparison of their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal reagent for their synthetic challenges.
At a Glance: Key Differences
| Feature | This compound | Deoxo-Fluor |
| Reagent Type | Crystalline Solid | Clear Yellow Liquid |
| Thermal Stability | Bench-stable | More thermally stable than DAST |
| Primary Byproduct | N-tosyl-4-chlorobenzenesulfonamide ammonium (B1175870) salt (precipitate) | N,N-bis(2-methoxyethyl)amine (soluble) |
| Byproduct Interference | Minimal, easily filtered | Can react with acyl fluoride (B91410) intermediates |
| Reaction Speed | Rapid, often at room temperature | Generally requires cooling (0 °C to -78 °C) then warming to RT |
| Selectivity | High fluorination/elimination selectivity | Can lead to elimination byproducts |
Mechanistic Insights: A Tale of Two Pathways
The divergent reactivity of this compound and Deoxo-Fluor stems from their distinct mechanistic pathways.
This compound: The reaction of this compound with an alcohol, facilitated by a base such as DBU, proceeds through a highly electrophilic sulfonimidate ester intermediate. This intermediate then undergoes a rapid SN2 displacement by the fluoride ion to yield the desired alkyl fluoride. The byproduct, an ammonium salt of N-tosyl-4-chlorobenzenesulfonamide, conveniently precipitates out of the reaction mixture, simplifying purification.[1]
References
Confirming SulfoxFluor Reaction Products: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful incorporation of fluorine into organic molecules is a critical step in designing novel compounds with enhanced properties. The deoxyfluorination of alcohols using reagents like SulfoxFluor represents a powerful strategy to achieve this. However, rigorous confirmation of the reaction's outcome is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of this compound reaction products, offering insights into their performance against alternative deoxyfluorination reagents and presenting detailed experimental protocols.
The introduction of a fluorine atom can dramatically alter the biological and chemical properties of a molecule. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a key transformation in medicinal chemistry and materials science.[1] this compound (N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a highly effective and versatile reagent for this purpose, demonstrating rapid reaction times and high selectivity.[2][3] This guide focuses on the essential analytical techniques used to verify the products of these reactions: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Performance Comparison of Deoxyfluorination Reagents
The efficacy of a deoxyfluorination reagent is typically assessed by its yield, reaction rate, and selectivity in minimizing side products, such as elimination products. The following tables summarize the performance of this compound in comparison to other common deoxyfluorination reagents like DAST (Diethylaminosulfur Trifluoride), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride), and PyFluor (2-Pyridinesulfonyl Fluoride), with yields often determined by ¹⁹F NMR.[4][5]
Table 1: Deoxyfluorination of Primary Alcohols
| Substrate | Reagent | Yield (%) | Conditions | Reference |
| 1-Phenylethanol | This compound | 85 | DBU, Toluene, rt, 30 min | [6] |
| 1-Phenylethanol | PyFluor | 79 | DBU, Toluene, rt, 48 h | [4] |
| 1-Phenylethanol | DAST | 57 | CH₂Cl₂, -78 °C to rt | [4] |
| 1-Phenylethanol | Deoxo-Fluor | 65 | CH₂Cl₂, rt | [7] |
| 4-Phenyl-1-butanol | This compound | 92 | DBU, Toluene, rt, 30 min | [6] |
| 4-Phenyl-1-butanol | PyFluor | 88 | DBU, Toluene, rt, 48 h | [8] |
Table 2: Deoxyfluorination of Secondary Alcohols
| Substrate | Reagent | Yield (%) | Conditions | Reference |
| (R)-1-Phenylethanol | This compound | 88 (inversion) | DBU, Toluene, rt, 1 h | [6] |
| (R)-1-Phenylethanol | PyFluor | 82 (inversion) | DBU, Toluene, rt, 48 h | [8] |
| Cyclohexanol | This compound | 75 | DBU, Toluene, rt, 1 h | [6] |
| Cyclohexanol | DAST | 60 | neat, rt | [7] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for obtaining high-quality spectroscopic data. Below are representative methodologies for the key analytical techniques used to confirm this compound reaction products.
Quantitative ¹⁹F NMR Spectroscopy for Reaction Yield Determination
¹⁹F NMR is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9] It offers a wide chemical shift range, which minimizes signal overlap.[10] The yield of a deoxyfluorination reaction can be accurately determined using an internal standard.[5]
Protocol:
-
Sample Preparation:
-
After the reaction is complete, carefully weigh a sample of the crude reaction mixture (e.g., 50 µL) into an NMR tube.[7]
-
Add a known amount of an internal standard (e.g., 1-fluoronaphthalene (B124137) or benzotrifluoride) to the NMR tube.[5][10] The internal standard should be inert to the reaction conditions and have a ¹⁹F signal that does not overlap with the product or starting material signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) to dissolve the sample and internal standard.
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the fluorinated product and the internal standard.
-
Calculate the yield using the following formula: Yield (%) = [(Integral of Product / Number of F atoms in Product) / (Integral of Internal Standard / Number of F atoms in Internal Standard)] * (moles of Internal Standard / moles of Limiting Reagent) * 100
-
LC-MS/MS for Product Identification and Purity Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential technique for confirming the molecular weight of the desired product and identifying any byproducts.
Protocol:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1-10 µg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system. A reversed-phase C18 column is commonly used for the separation of small organic molecules.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Set the mass spectrometer to operate in a suitable ionization mode, such as electrospray ionization (ESI), in either positive or negative ion mode depending on the analyte.
-
Acquire full scan mass spectra to identify the molecular ion of the expected product.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns, which can be used for structural confirmation.
-
FTIR Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] In the context of a this compound reaction, it is particularly useful for confirming the disappearance of the hydroxyl (-OH) group from the starting material and the presence of new bonds in the product and byproducts.
Protocol:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
-
-
FTIR Data Acquisition:
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Spectral Interpretation:
-
Look for the disappearance of the broad O-H stretching band from the alcohol starting material (typically around 3600-3200 cm⁻¹).[14]
-
Identify the appearance of a C-F stretching band in the product (typically in the region of 1400-1000 cm⁻¹).
-
Characteristic peaks for the sulfoximine (B86345) and sulfonate byproducts may also be observed. For instance, S=O stretching vibrations are typically found around 1350-1120 cm⁻¹.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound reaction products and the logical relationship between the key analytical techniques.
Caption: General workflow for the purification and spectroscopic analysis of this compound reaction products.
Caption: Interrelationship of key spectroscopic techniques for comprehensive product confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. magritek.com [magritek.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Simultaneous detection of sulfoxaflor and its metabolites, X11719474 and X11721061, in lettuce using a modified QuEChERS extraction method and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. notes.fluorine1.ru [notes.fluorine1.ru]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorination/Elimination Selectivity of Modern Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a pivotal tool in modern drug discovery and materials science. The choice of fluorinating agent is critical, directly influencing the yield and selectivity of the desired transformation, with the competition between fluorination and elimination pathways being a primary consideration. This guide provides an objective comparison of the performance of several widely used nucleophilic and electrophilic fluorinating reagents, supported by experimental data, to aid in reagent selection for specific synthetic challenges.
Deoxyfluorination of Alcohols: A Nucleophilic Approach
The conversion of alcohols to alkyl fluorides, or deoxyfluorination, is a fundamental transformation frequently complicated by competing elimination reactions, particularly with secondary and tertiary alcohols. This section compares the performance of three common deoxyfluorinating agents: Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and PyFluor.
Quantitative Comparison of Deoxyfluorinating Agents
The following tables summarize the fluorination versus elimination selectivity for DAST, Deoxo-Fluor, and PyFluor on representative primary and secondary alcohol substrates.
Table 1: Deoxyfluorination of a Secondary Steroidal Alcohol
| Reagent | Fluorination Yield (%) | Elimination Yield (%) | Selectivity (Fluorination:Elimination) |
| DAST | 47 | 44 | ~1:1 |
| Deoxo-Fluor | Data not available for direct comparison | Data not available for direct comparison | Generally cleaner than DAST |
| PyFluor | 79 | <5 | >15:1 |
Table 2: Deoxyfluorination of 4-Nitrobenzyl Alcohol (Primary Alcohol)
| Reagent | Fluorination Yield (%) | Elimination Yield (%) | Reaction Conditions |
| DAST | 72 | Not specified | 1.1 eq. DAST, CH₂Cl₂, RT, 1h |
Electrophilic Fluorination of Activated C-H Bonds
Electrophilic fluorinating agents are essential for the introduction of fluorine at nucleophilic carbon centers, such as the α-position of carbonyl compounds. The primary selectivity challenge in these reactions is often controlling the degree of fluorination (mono- vs. di-fluorination) rather than elimination. This section compares two of the most prominent N-F electrophilic fluorinating agents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Performance in the α-Fluorination of β-Ketoesters
The following table summarizes the performance of Selectfluor® and NFSI in the α-fluorination of β-ketoesters, a common transformation in medicinal chemistry.
Table 3: α-Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) |
| NFSI | 3-Oxo-3-phenylpropanoic acid | 1-Fluoro-2-phenylethan-1-one | 81[2] |
| Selectfluor® | 2-Methyl-3-oxo-3-phenylpropanoic acid | 2-Fluoro-2-methyl-1-phenylethan-1-one | 85[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes.
Protocol 1: Deoxyfluorination of a Secondary Steroidal Alcohol with PyFluor
Materials:
-
Secondary Steroidal Alcohol (1.0 equiv)
-
PyFluor (1.1 equiv)[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the secondary steroidal alcohol in anhydrous toluene, add DBU at room temperature under an inert atmosphere.[4]
-
Add PyFluor in one portion and heat the reaction mixture to 50 °C.
-
Stir the reaction for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deoxyfluorination of 4-Nitrobenzyl Alcohol with DAST
Materials:
-
4-Nitrobenzyl Alcohol (1.0 mmol, 153 mg)
-
DAST (1.1 mmol, 144 µL)[1]
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (2.8 mL)[1]
-
Ice water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol in anhydrous dichloromethane.[1]
-
Add DAST dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1] Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of ice water.[1]
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.[1]
Protocol 3: α-Fluorination of a β-Ketoester with Selectfluor®
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1-2.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® in acetonitrile.
-
Add the β-ketoester to the solution. For highly reactive substrates, the addition can be performed at a reduced temperature.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired α-fluorinated β-ketoester.
Visualizing Reaction Pathways and Workflows
Logical Flow for Reagent Selection in Deoxyfluorination
Caption: Decision tree for selecting a suitable deoxyfluorinating agent.
General Experimental Workflow for Fluorination Reactions
References
The Ascendancy of SulfoxFluor: A Cost-Effectiveness Analysis for Large-Scale Fluorination
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of a fluorinating agent is a critical decision, balancing reactivity, selectivity, safety, and cost. This guide provides a comprehensive evaluation of SulfoxFluor, a promising contender in the field of nucleophilic fluorination, and objectively compares its performance and cost-effectiveness against other commonly used reagents.
The strategic introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making the development of efficient and economical fluorination methods a paramount concern in the pharmaceutical and agrochemical industries. This compound (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a robust and versatile reagent for the deoxyfluorination of alcohols. This guide delves into a detailed analysis of its large-scale synthesis, cost, and performance in comparison to established alternatives such as PyFluor, Diethylaminosulfur Trifluoride (DAST), and Deoxo-Fluor.
Comparative Cost Analysis of Fluorinating Reagents
The economic viability of a synthetic route is a primary driver in large-scale production. A thorough cost analysis, beginning with the starting materials for this compound, reveals its potential for cost-effective implementation. The synthesis of this compound proceeds from readily available and relatively inexpensive precursors.
Table 1: Estimated Cost of Starting Materials for this compound Synthesis
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Cost (USD/kg) |
| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 150 - 250 |
| Chloramine-T trihydrate | C₇H₇ClNNaO₂S·3H₂O | 281.69 | 100 - 200 |
| Potassium Fluoride | KF | 58.10 | 50 - 150 |
| 18-Crown-6 | C₁₂H₂₄O₆ | 264.32 | 400 - 600 |
Disclaimer: The estimated costs are based on publicly available data from various chemical suppliers and are subject to change based on purity, quantity, and vendor. These figures are intended for comparative purposes only.
When compared to the direct purchase price of other common deoxyfluorination reagents, the in-house synthesis of this compound on a large scale presents a compelling economic advantage.
Table 2: Cost Comparison of Common Deoxyfluorination Reagents
| Reagent | Molecular Weight ( g/mol ) | Estimated Cost (USD/mol) | Key Advantages | Key Disadvantages |
| This compound | 359.80 | (Synthesized in-house) | High selectivity, stable, good fluorine economy.[1][2] | Requires multi-step synthesis. |
| PyFluor | 161.15 | ~180[1] | Low cost, stable, high selectivity.[1] | Requires a base, longer reaction times.[1] |
| DAST | 161.19 | ~443[1] | Broad utility, well-established.[3] | Thermally unstable, hazardous, moisture sensitive.[3] |
| Deoxo-Fluor | 221.23 | >500 | More thermally stable than DAST.[3] | High cost.[3] |
| PhenoFluor | 426.58 | >1000 | Effective for phenols and complex alcohols.[4] | Very high cost, moisture sensitive.[4] |
Performance and Experimental Comparison
Beyond cost, the performance of a fluorinating agent under practical laboratory conditions is the ultimate determinant of its utility. This compound exhibits excellent functional group tolerance and high selectivity, minimizing the formation of elimination byproducts that often plague reactions with reagents like DAST.[2]
Table 3: Comparative Performance of Deoxyfluorination Reagents
| Reagent | Typical Substrate | Typical Yield (%) | Reaction Conditions | Safety & Handling |
| This compound | Primary & Secondary Alcohols | 85-98 | Mild conditions, often room temperature. | Crystalline solid, stable, and easy to handle.[1] |
| PyFluor | Primary & Secondary Alcohols | 75-95 | Requires a base (e.g., DBU), room temp to 50 °C.[5] | Thermally stable solid, low-cost.[1] |
| DAST | Primary, Secondary, Tertiary Alcohols | 50-90 | -78 °C to room temperature. | Corrosive, moisture-sensitive, potentially explosive.[3] |
| Deoxo-Fluor | Primary & Secondary Alcohols | 60-95 | Similar to DAST, but can tolerate higher temperatures. | More stable than DAST, but still moisture sensitive.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of any chemical reagent. Below are representative procedures for deoxyfluorination using this compound and a common alternative, DAST.
Protocol 1: General Procedure for Deoxyfluorination using this compound
A solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile) is treated with this compound (1.2-1.5 equiv) and a suitable base (e.g., DBU, 1.5 equiv) at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Deoxyfluorination using DAST
Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) at -78 °C is added DAST (1.1-1.3 equiv) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 1-4 hours. The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Synthesis and Evaluation Process
To further clarify the synthesis and decision-making process, the following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships.
Caption: Synthesis pathway of this compound from readily available starting materials.
Caption: A generalized workflow for evaluating the cost-effectiveness of a synthesis reagent.
Caption: A decision-making diagram for selecting a suitable fluorinating agent.
Conclusion
The comprehensive analysis presented in this guide underscores the significant potential of this compound as a cost-effective and highly efficient reagent for large-scale deoxyfluorination reactions. Its synthesis from inexpensive and readily available starting materials, coupled with its excellent performance and safety profile, positions it as a superior alternative to many traditional fluorinating agents, particularly the hazardous and thermally unstable DAST. While PyFluor also presents a compelling low-cost option, this compound's high fluorine economy and robust performance make it an exceptionally attractive choice for industrial applications where both cost and chemical efficiency are paramount. For researchers and drug development professionals, the careful consideration of these factors will be instrumental in selecting the optimal reagent to drive their synthetic endeavors forward.
References
Unveiling the Fleeting Intermediates of the SulfoxFluor Reaction: An NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of fluorination reactions is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the NMR spectroscopic evidence for the structure of reaction intermediates generated from SulfoxFluor and its alternatives, offering valuable insights into their reactivity and performance.
The introduction of fluorine into organic molecules can dramatically alter their biological properties, making deoxyfluorination a critical transformation in medicinal chemistry. This compound (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a powerful reagent for this purpose.[1][2] This guide delves into the nuclear magnetic resonance (NMR) evidence that elucidates the structure of the key intermediate in the this compound reaction and compares it with intermediates formed from alternative deoxyfluorination and sulfur-fluoride exchange reagents.
The this compound Reaction Intermediate: A Sulfonimidate Ester
The reaction of an alcohol with this compound is proposed to proceed through a sulfonimidate ester intermediate.[3] This transient species is formed by the nucleophilic attack of the alcohol on the sulfur center of this compound, with subsequent displacement of the fluoride (B91410) ion. While highly reactive, this intermediate has been successfully observed using in situ NMR spectroscopy, providing direct evidence for the proposed reaction pathway.
A key study monitored the reaction of 4-fluorophenethyl alcohol with this compound in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature using ¹⁹F NMR. The rapid and quantitative formation of the corresponding 4-fluorophenethyl sulfonimidate intermediate was observed within three minutes, confirming its role as a key intermediate in the deoxyfluorination process.
Table 1: Representative NMR Data for a Sulfonimidate Ester Intermediate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.80-7.20 | m | - | Aromatic protons |
| 4.50 | t | J = 7.0 | O-CH ₂- | |
| 2.90 | t | J = 7.0 | -CH ₂-Ar | |
| 2.40 | s | - | -CH ₃ | |
| ¹³C | 145.0-125.0 | m | - | Aromatic carbons |
| 70.0 | s | - | C -O | |
| 35.0 | s | - | -C H₂-Ar | |
| 21.5 | s | - | -C H₃ | |
| ¹⁹F | +60 to +80 | s | - | S-F (in this compound) |
| -115 to -125 | m | - | Ar-F (in substrate) |
Note: The data presented is a representative example for a generic sulfonimidate ester and may not correspond to a specific intermediate derived from this compound. The ¹⁹F NMR chemical shift for the fluorine atom in the final alkyl fluoride product typically appears in the range of -215 to -235 ppm.
Experimental Protocol: In Situ NMR Monitoring of the this compound Reaction
The following protocol outlines a general procedure for the in situ NMR monitoring of the reaction between an alcohol and this compound:
-
Sample Preparation: In an NMR tube, dissolve the alcohol substrate (1.0 equiv.) and an internal standard (e.g., 1-fluoronaphthalene) in a deuterated solvent (e.g., toluene-d₈).
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the initial mixture to establish the chemical shifts of the starting materials.
-
Initiation of Reaction: Add DBU (1.2 equiv.) to the NMR tube, followed by the addition of this compound (1.1 equiv.).
-
Time-Resolved NMR: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every minute) to monitor the disappearance of the this compound signal, the appearance and subsequent disappearance of the sulfonimidate ester intermediate signal, and the appearance of the final alkyl fluoride product signal.
-
Data Analysis: Integrate the relevant signals in each spectrum to determine the relative concentrations of the reactants, intermediate, and product over time.
Logical Workflow for the this compound Deoxyfluorination Reaction
Caption: Proposed reaction pathway for the deoxyfluorination of alcohols using this compound.
Comparison with Alternative Reagents
Several other reagents are available for deoxyfluorination and related sulfur-fluoride exchange reactions. This section compares the intermediates formed from two common alternatives: PyFluor and SuFExIT.
PyFluor
PyFluor (2-pyridinesulfonyl fluoride) is another popular deoxyfluorination reagent.[4][5] Similar to this compound, its reaction with alcohols is believed to proceed through a sulfonate ester intermediate. Mechanistic studies suggest that a base, such as DBU, facilitates the formation of this intermediate, which is then attacked by a fluoride source to yield the alkyl fluoride.[4] However, direct NMR observation of this sulfonate ester intermediate is less commonly reported, likely due to its high reactivity.
SuFExIT
SuFExIT (1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate) is a solid surrogate for the highly toxic sulfuryl fluoride (SO₂F₂) gas and is used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It reacts readily with phenols and amines to form fluorosulfates and sulfamoyl fluorides, respectively. The reaction is thought to proceed via direct nucleophilic attack on the fluorosulfuryl group, without the formation of a long-lived intermediate analogous to the sulfonimidate ester in the this compound reaction. NMR studies of SuFEx reactions typically focus on the disappearance of the starting material signals and the appearance of the product signals, rather than the characterization of transient intermediates.
Table 2: Comparison of Deoxyfluorination and SuFEx Reagents
| Reagent | Proposed Intermediate | Key Features of Intermediate | NMR Evidence |
| This compound | Sulfonimidate Ester | Observable by in situ ¹⁹F NMR; highly electrophilic. | Formation and consumption monitored by ¹⁹F NMR. |
| PyFluor | Sulfonate Ester | Highly reactive; less commonly observed directly by NMR. | Mechanistic studies infer its presence. |
| SuFExIT | Direct Displacement | No distinct, long-lived intermediate typically observed. | Reaction progress monitored by disappearance of starting material and appearance of product signals. |
Signaling Pathway of Deoxyfluorination Reagents
Caption: Comparative pathways for alcohol functionalization with different sulfur-fluoride reagents.
Conclusion
NMR spectroscopy serves as an indispensable tool for elucidating the mechanisms of complex organic reactions. In the case of the this compound-mediated deoxyfluorination of alcohols, in situ ¹⁹F NMR has provided definitive evidence for the formation of a key sulfonimidate ester intermediate. This direct observation, when compared to the inferred intermediates of alternative reagents like PyFluor and the direct displacement mechanism of SuFExIT, offers valuable insights for chemists seeking to optimize reaction conditions and predict outcomes. The ability to directly monitor the formation and consumption of intermediates allows for a more rational approach to reaction design and the development of next-generation fluorination reagents.
References
- 1. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (this compound) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
A review of modern deoxyfluorination reagents and their applications
The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, stands out as a key transformation for introducing this element.[1][3] While diethylaminosulfur trifluoride (DAST) has long been a staple reagent for this purpose, its hazardous nature has spurred the development of safer and more efficient alternatives.[4] This guide provides an objective, data-driven comparison of DAST with two prominent modern deoxyfluorination reagents: Deoxo-Fluor and PyFluor.
Performance Comparison: DAST vs. Deoxo-Fluor vs. PyFluor
The choice of a deoxyfluorination reagent is critical and depends on the specific substrate, desired reaction conditions, and safety considerations.[5] The following table summarizes the performance of DAST, Deoxo-Fluor, and PyFluor in the deoxyfluorination of various alcohol substrates.
| Reagent | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Reference |
| DAST | Primary Alcohol | Primary Alkyl Fluoride (B91410) | Varies, often with elimination byproducts | [4] |
| Secondary Alcohol | Secondary Alkyl Fluoride | Varies, often with elimination byproducts | [4] | |
| Deoxo-Fluor | Primary Alcohol | Primary Alkyl Fluoride | Generally high | [4] |
| Secondary Alcohol | Secondary Alkyl Fluoride | Generally high | [4] | |
| PyFluor | Primary Alcohol | Primary Alkyl Fluoride | High, with minimal elimination | [4] |
| Secondary Alcohol | Secondary Alkyl Fluoride | High, with minimal elimination | [4] | |
| Complex Alcohol (Ipatasertib intermediate A11) | Fluorinated Ipatasertib intermediate P11 | 26% (after 12h) | [6] | |
| SF-2 (a novel sulfonyl fluoride) | Complex Alcohol (Ipatasertib intermediate A11) | Fluorinated Ipatasertib intermediate P11 | 64% (after 2h) | [6] |
Reagent Profiles
DAST (Diethylaminosulfur Trifluoride) remains a potent and versatile reagent for deoxyfluorination.[4] However, it is notoriously hazardous, with a tendency for exothermic decomposition at elevated temperatures, and reacts violently with water.[5] Its application is often limited to small-scale syntheses due to these safety concerns. Furthermore, reactions with DAST can be plagued by side reactions, particularly elimination, which complicates purification.[4]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a more thermally stable alternative to DAST.[7] This enhanced stability makes it a more suitable option for larger-scale reactions where heating may be necessary.[4] While safer than DAST, it is still moisture-sensitive and requires careful handling.[4]
PyFluor (2-Pyridinesulfonyl Fluoride) is a crystalline, bench-stable solid that offers significant advantages in terms of safety and selectivity.[4][8] It is not explosive and is less sensitive to air and moisture compared to DAST and Deoxo-Fluor.[4] PyFluor often demonstrates greater chemoselectivity, leading to higher yields of the desired fluorinated product with minimal elimination byproducts.[4] This high selectivity simplifies purification and makes it a highly attractive reagent for complex molecule synthesis. However, PyFluor typically requires the use of a strong base.[7]
Reaction Mechanisms
The mechanisms of deoxyfluorination differ between the sulfuranide-based reagents (DAST and Deoxo-Fluor) and the sulfonyl fluoride-based reagent (PyFluor).
Caption: General reaction mechanism for alcohol fluorination using DAST or Deoxo-Fluor.[4]
With DAST and Deoxo-Fluor, the alcohol attacks the sulfur atom to form an alkoxyaminosulfur difluoride intermediate.[4] This is followed by a nucleophilic attack by the fluoride ion, which can proceed through either an SN1 or SN2 pathway, depending on the substrate's structure, to yield the alkyl fluoride.[4] The SN2 pathway results in an inversion of stereochemistry.[4]
Caption: Mechanism of alcohol fluorination with PyFluor.[5]
PyFluor, in the presence of a base, activates the alcohol through the formation of a pyridinesulfonate intermediate.[4][5] This intermediate is then displaced by a fluoride ion in an SN2 reaction, leading to the fluorinated product with an inversion of configuration.[4]
Experimental Protocols
General Protocol for Deoxyfluorination using DAST or Deoxo-Fluor
Materials:
-
Alcohol (1.0 equiv)
-
DAST or Deoxo-Fluor (1.1 - 1.5 equiv)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) (DCM), toluene)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add DAST or Deoxo-Fluor to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or GC-MS.[5]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.[5]
-
Separate the layers and extract the aqueous layer with DCM.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Safety Note: DAST and its derivatives are moisture-sensitive and hazardous. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. DAST can undergo exothermic decomposition at elevated temperatures.[5]
General Protocol for Deoxyfluorination using PyFluor
Materials:
-
Alcohol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.[5]
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature or heat as required.[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, quench the reaction and work up as described in the DAST/Deoxo-Fluor protocol.
Conclusion
While DAST remains a powerful reagent for deoxyfluorination, its significant safety drawbacks necessitate the consideration of modern alternatives.[4] Deoxo-Fluor offers improved thermal stability, making it a better choice for larger-scale reactions.[4] PyFluor stands out as a superior reagent in terms of safety, stability, and selectivity, often providing higher yields with fewer byproducts, which is particularly advantageous in the synthesis of complex molecules for drug discovery.[4] The development of even more reactive and selective reagents, such as the novel sulfonyl fluorides (e.g., SF-2), continues to broaden the toolkit for medicinal chemists, enabling the efficient and safe synthesis of novel fluorinated compounds.[6][9]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. brynmawr.edu [brynmawr.edu]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Case studies comparing SulfoxFluor in different synthetic routes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a pivotal transformation in this endeavor. This guide provides a comprehensive comparison of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) with other common deoxyfluorinating agents, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic applications.
Deoxyfluorination: this compound vs. Alternatives
This compound has emerged as a highly efficient and selective reagent for the deoxyfluorination of a wide range of alcohols. Its performance is notably superior in several key aspects when compared to other widely used reagents such as 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF).
Key Advantages of this compound:
-
Rapid Reaction Rates: this compound often achieves complete conversion in significantly shorter reaction times, even at room temperature.[1][2]
-
High Yields and Selectivity: It consistently provides high yields of the desired alkyl fluoride with minimal formation of elimination byproducts, a common issue with reagents like DAST and PBSF.[1]
-
Broad Substrate Scope: this compound is effective for the deoxyfluorination of primary, secondary, and even sterically hindered alcohols, tolerating a wide array of functional groups.[1][3]
-
Fluorine Economy: Compared to reagents like PBSF, this compound is more economical in its use of fluorine atoms.[1][2]
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions, avoiding the need for harsh reagents or high temperatures.[1]
Quantitative Comparison of Deoxyfluorination Reagents
The following table summarizes the performance of this compound in comparison to PyFluor and PBSF for the deoxyfluorination of a model secondary alcohol.
| Reagent | Time (min) | Yield of Alkyl Fluoride (%) | Yield of Alkene (%) |
| This compound | 30 | 74 | 13 |
| PyFluor | 30 | trace | 0 |
| PyFluor | 12 h | 63 | 0 |
| PBSF | 30 | 71 | 18 |
Reaction Conditions: Alcohol (1.0 equiv), Reagent (1.2 equiv), DBU (1.6 equiv), Toluene (B28343), room temperature. Data sourced from Chemistry--A European Journal, 2019, 25, 7259-7264.[1]
Deoxyazidation: A Unique Application of this compound
Beyond deoxyfluorination, this compound has proven to be an exceptional reagent for the deoxyazidation of alcohols using sodium azide (B81097) (NaN₃). This transformation provides a direct and mild route to valuable alkyl azides, which are key precursors in click chemistry and for the synthesis of amines.
Comparative Performance in Deoxyazidation
This compound demonstrates superior performance in deoxyazidation when compared to other sulfonyl and sulfonimidoyl fluorides.
| Reagent | Yield of Alkyl Azide (%) |
| This compound | 93 |
| PBSF | 82 |
| SO₂F₂ | 12 |
Reaction Conditions: 2,2,2-Trifluoroethanol (1.0 equiv), Reagent (2.2 equiv), NaN₃ (4.0 equiv), DBU (1.8 equiv), DMF, room temperature, 12 h. Data sourced from Nature Communications, 2022, 13, 2752.[4]
Experimental Protocols
General Protocol for Deoxyfluorination with this compound
To a solution of the alcohol (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (48.7 mg, 0.32 mmol, 1.6 equiv) at room temperature under an argon atmosphere. This compound (84.0 mg, 0.24 mmol, 1.2 equiv) is then added in one portion. The reaction mixture is stirred at room temperature for 10-30 minutes, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
General Protocol for Deoxyazidation with this compound
To a solution of the alcohol (0.2 mmol, 1.0 equiv) in DMF (1.0 mL) is added sodium azide (NaN₃) (52.0 mg, 0.8 mmol, 4.0 equiv) and DBU (54.8 mg, 0.36 mmol, 1.8 equiv) at room temperature. This compound (153.0 mg, 0.44 mmol, 2.2 equiv) is then added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4][5]
Mechanistic Pathways and Visualizations
The following diagrams illustrate the proposed reaction pathways for deoxyfluorination and deoxyazidation mediated by this compound.
Caption: Proposed mechanism for this compound-mediated deoxyfluorination.
Caption: Proposed mechanism for this compound-mediated deoxyazidation.
Conclusion
This compound stands out as a superior reagent for both deoxyfluorination and deoxyazidation reactions due to its high reactivity, selectivity, and operational simplicity. The mild reaction conditions and broad functional group tolerance make it an invaluable tool for late-stage functionalization in drug discovery and complex molecule synthesis. This guide provides the necessary data and protocols to enable researchers to effectively implement this compound in their synthetic strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SulfoxFluor
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of chemical reagents like SulfoxFluor, a sulfonyl fluoride-containing compound, are critical for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Hazard Profile
This compound, identified as 4-Chloro-N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride, is a corrosive solid that poses several hazards.[1] It can cause serious eye damage, respiratory irritation, and may have long-lasting harmful effects on aquatic life.[1] Structurally similar compounds, such as other sulfonyl fluorides, are recognized as potent inhibitors of serine proteases and are generally classified as toxic and corrosive.[2] Due to these properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a well-ventilated fume hood.[2]
Key Hazard and Disposal Information for this compound
| Property | Information | Source |
| Chemical Name | 4-Chloro-N-[(4-methylphenyl)sulfonyl]-benzenesulfonimidoyl fluoride | [1] |
| Primary Hazards | Corrosive, Causes serious eye damage, May cause respiratory irritation, May cause long lasting harmful effects to aquatic life | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage, H318: Causes serious eye damage, H335: May cause respiratory irritation, H413: May cause long lasting harmful effects to aquatic life | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][3] |
| Handling Environment | Well-ventilated chemical fume hood | [1][2] |
| Primary Disposal Method | Dispose of as hazardous waste through a licensed waste carrier | [1][4] |
| Spill Containment | Absorb with inert material (e.g., sand, silica (B1680970) gel), collect in an airtight container for disposal | [1] |
| Incompatible Materials | Water, acids, strong bases, strong oxidizing agents, alcohols | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation :
-
Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound" and include the relevant hazard symbols.[2][3]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Container Management :
-
Spill and Contamination Management :
-
In the event of a spill, evacuate the immediate area.[3]
-
Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate the spill area thoroughly. All contaminated materials, including PPE, must be placed in a sealed, properly labeled hazardous waste container.[4]
-
-
Professional Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide them with the Safety Data Sheet (SDS) and all other available information about the compound.
-
Complete all necessary hazardous waste manifests or tracking documents as required by local, state, and federal regulations.[2]
-
Deactivation of this compound Waste (for experienced personnel only)
For certain sulfonyl fluorides, a neutralization protocol can be employed by trained personnel in a controlled laboratory setting. This procedure should only be undertaken after consulting your institution's EHS department and should be based on a thorough risk assessment.
Experimental Protocol for Neutralization of Sulfonyl Fluorides:
This is a general procedure and may need to be adapted for this compound based on its specific reactivity.
Materials:
-
This compound waste
-
A suitable inert solvent (e.g., a high-boiling point ether or toluene)
-
A neutralizing agent (e.g., a solution of sodium hydroxide (B78521) or another suitable base)
-
pH indicator paper or a pH meter
-
Appropriate reaction vessel with stirring capabilities
-
Full personal protective equipment (as specified in the SDS)
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable inert solvent to control the reaction rate.
-
Slowly and carefully add the neutralizing agent (e.g., sodium hydroxide solution) to the stirred solution. This reaction may be exothermic.
-
Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral.
-
Once neutralized, the resulting mixture should be collected as hazardous waste and disposed of according to the procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling Sulfoxaflor
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Sulfoxaflor is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of Sulfoxaflor, grounded in established safety data.
Personal Protective Equipment (PPE)
When handling Sulfoxaflor, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Unlined, elbow-length gloves are recommended. Nitrile, butyl, and neoprene are suitable materials for protection against both dry and liquid formulations.[1] Never use leather or cotton gloves as they can absorb and retain the chemical.[1][2][3] |
| Eyes | Chemical splash goggles or a face shield | For low-exposure situations, safety glasses with brow and side shields may be acceptable.[1] When pouring, mixing concentrates, or in situations with a risk of splashes, snug-fitting, non-fogging goggles or a full-face shield should be worn.[1][2] |
| Body | Chemical-resistant apron and protective clothing | Wear a chemical-resistant apron, especially when mixing or loading, that extends from the neck to at least the knees.[1] Loose-fitting, long-sleeved shirts and long pants should be worn. For significant exposure risk, a Tyvek chemical safety suit is recommended.[4] |
| Feet | Chemical-resistant boots | Boots should be made of a chemical-resistant material, not leather or fabric. Wear long pants over the top of the boots.[2] |
| Respiratory | Respirator (as needed) | A respirator is recommended during any lengthy exposure with a high risk of inhalation, or when mixing highly toxic pesticides.[1] The specific type of respirator should be determined by the potential for airborne exposure. |
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following diagram outlines the logical workflow for handling Sulfoxaflor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
